3-Fluoro-5-methylaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-5-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN/c1-5-2-6(8)4-7(9)3-5/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHBKGYVIHTBDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380947 | |
| Record name | 3-Fluoro-5-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52215-41-5 | |
| Record name | 3-Fluoro-5-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-FLUORO-5-METHYLANILINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-Fluoro-5-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Fluoro-5-methylaniline, a valuable fluorinated aromatic amine intermediate in the pharmaceutical and agrochemical industries. This document details a primary synthetic route, including experimental protocols, and presents its characteristic analytical data.
Introduction
This compound (CAS No: 52215-41-5), also known as 3-amino-5-fluorotoluene, is an aromatic organic compound with the chemical formula C₇H₈FN.[1] Its structure, featuring a fluorine atom and a methyl group on the aniline ring, makes it a key building block in the synthesis of various complex molecules, particularly in the development of novel therapeutic agents and pesticides. The presence of the fluorine atom can significantly influence the metabolic stability, binding affinity, and pharmacokinetic properties of the final active ingredient.
Synthesis of this compound
A robust and widely utilized method for the synthesis of this compound is the Balz-Schiemann reaction . This reaction facilitates the introduction of a fluorine atom onto an aromatic ring via the thermal decomposition of a diazonium tetrafluoroborate salt. The overall synthetic pathway commences with the reduction of a suitable nitroaromatic precursor, followed by diazotization and subsequent fluorination.
A logical and common starting material for this synthesis is 3-methyl-5-nitroaniline. The synthetic sequence is illustrated in the workflow diagram below.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 3-Amino-5-methylaniline (from 3-Methyl-5-nitroaniline)
A common method for the reduction of a nitro group to an amine is using iron powder in the presence of an acid.
-
Materials:
-
3-Methyl-5-nitroaniline
-
Iron powder
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Water
-
Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
-
Procedure:
-
In a round-bottom flask, suspend 3-methyl-5-nitroaniline and iron powder in a mixture of ethanol and water.
-
Heat the mixture to reflux.
-
Slowly add concentrated HCl to the refluxing mixture.
-
Continue refluxing for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and filter through celite to remove the iron salts.
-
The filtrate is then neutralized with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 3-amino-5-methylaniline.
-
Step 2: Synthesis of this compound (via Balz-Schiemann Reaction)
This step involves the diazotization of the newly synthesized amine followed by fluorination.
-
Materials:
-
3-Amino-5-methylaniline
-
Tetrafluoroboric acid (HBF₄)
-
Sodium nitrite (NaNO₂)
-
Diethyl ether
-
Sand
-
-
Procedure:
-
Dissolve 3-amino-5-methylaniline in an aqueous solution of tetrafluoroboric acid at a low temperature (0-5 °C).
-
Slowly add a pre-cooled aqueous solution of sodium nitrite to the amine solution while maintaining the low temperature.
-
Stir the mixture for a period to ensure complete formation of the diazonium tetrafluoroborate salt, which will precipitate out of the solution.
-
Filter the precipitate, wash it with cold diethyl ether, and dry it thoroughly.
-
For the decomposition, mix the dried diazonium salt with sand and heat it gently. The decomposition will result in the evolution of nitrogen gas and boron trifluoride, yielding the crude this compound.
-
The product can be isolated by steam distillation or extraction and purified by vacuum distillation or column chromatography.
-
Characterization of this compound
The identity and purity of the synthesized this compound are confirmed through various spectroscopic and analytical techniques.
Caption: Analytical techniques for characterization.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 52215-41-5 | [1] |
| Molecular Formula | C₇H₈FN | [1] |
| Molecular Weight | 125.14 g/mol | [1] |
| Appearance | Colorless to yellow liquid | [1] |
| Boiling Point | 184-185 °C | [1] |
| Melting Point | -5 °C | [1] |
| Density | 1.137 g/cm³ | [1] |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound.
Table 1: ¹H NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.3-6.5 | m | 3H | Aromatic Protons |
| ~3.6 | br s | 2H | -NH₂ |
| ~2.2 | s | 3H | -CH₃ |
Table 2: ¹³C NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~164 (d, J ≈ 240 Hz) | C-F |
| ~148 (d, J ≈ 10 Hz) | C-NH₂ |
| ~141 (d, J ≈ 10 Hz) | C-CH₃ |
| ~115 | Aromatic CH |
| ~108 | Aromatic CH |
| ~102 | Aromatic CH |
| ~21 | -CH₃ |
Note: The predicted NMR data is based on general principles of NMR spectroscopy and data from similar compounds. Actual experimental values may vary slightly.
Table 3: IR Spectral Data (Typical Absorptions)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Strong, Doublet | N-H stretch (primary amine) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch |
| 1620-1580 | Strong | N-H bend (scissoring) |
| 1500-1400 | Strong | Aromatic C=C stretch |
| 1300-1200 | Strong | C-N stretch |
| 1250-1100 | Strong | C-F stretch |
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 125 | Molecular ion [M]⁺ |
| 110 | [M - NH]⁺ |
| 109 | [M - NH₂]⁺ |
| 96 | [M - HCN - H]⁺ |
Safety Information
This compound is irritating to the eyes, respiratory system, and skin.[1] It is essential to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]
Conclusion
This technical guide has outlined a reliable synthetic route for the preparation of this compound via the Balz-Schiemann reaction, starting from 3-methyl-5-nitroaniline. The provided experimental protocols and characterization data serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development. The successful synthesis and purification of this key intermediate open avenues for the development of novel fluorinated compounds with potential applications in medicine and agriculture.
References
Physicochemical properties of 3-Fluoro-5-methylaniline
An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-5-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound (CAS No: 52215-41-5), an important intermediate in organic synthesis, particularly in the pharmaceutical, dye, and pesticide industries.[1] This document details quantitative data, experimental methodologies for property determination, and logical workflows relevant to its application.
Core Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. This data is essential for understanding its behavior in chemical reactions, formulation, and biological systems.
| Property | Value | Source |
| Molecular Formula | C₇H₈FN | [1][2] |
| Molecular Weight | 125.14 g/mol | [1] |
| Appearance | Colorless to yellow liquid, Yellow crystalline powder | [1] |
| Melting Point | -5 °C | [1] |
| Boiling Point | 184-185 °C; 207.4 ± 20.0 °C (Predicted) | [1][3] |
| Density | 1.137 g/cm³; 1.115 ± 0.06 g/cm³ (Predicted) | [1][3] |
| pKa | 3.70 ± 0.10 (Predicted) | [1] |
| Vapor Pressure | 0.226 mmHg at 25°C | [1] |
| Flash Point | 89.6°C | [1] |
| Refractive Index | 1.541 | [1] |
| Solubility | Soluble in organic solvents such as ethanol and acetone. | [1] |
| Storage Conditions | Keep in a dark place, Inert atmosphere, Room temperature. | [1][3] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of this compound are outlined below.
Melting Point Determination
The melting point is a critical indicator of purity. For this compound, which has a melting point of -5°C, a low-temperature apparatus is required.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the solidified sample (previously cooled below -5°C) is introduced into a glass capillary tube, which is sealed at one end.[4][5] The sample is packed to a height of 2-3 mm.[4]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus equipped with a cooling system (e.g., a cryostat).[5] The apparatus should have a calibrated thermometer or temperature probe.
-
Heating and Observation: The sample is cooled to well below the expected melting point. The temperature is then raised slowly, at a rate of approximately 1-2°C per minute, near the melting point.
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the melting range. For a pure compound, this range should be narrow.[5]
Boiling Point Determination
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[6]
Methodology: Thiele Tube Method
-
Apparatus Setup: A small quantity (a few milliliters) of this compound is placed in a small test tube.[7][8] A capillary tube, sealed at one end, is inverted and placed inside the test tube.[7]
-
Assembly: The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[8] This assembly is then inserted into a Thiele tube containing mineral oil, making sure the oil level is above the side arm.[9]
-
Heating: The side arm of the Thiele tube is gently heated with a Bunsen burner.[7][9] This design promotes uniform heating of the oil via convection currents.[7]
-
Observation and Measurement: As the temperature rises, air trapped in the capillary tube will bubble out. Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube.[7][8] The heat source is then removed.
-
Boiling Point Reading: The liquid will begin to cool. The temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[7] The atmospheric pressure should also be recorded.
Density Measurement
Density is the mass of a substance per unit volume.[10]
Methodology: Pycnometer (Specific Gravity Bottle) Method
-
Calibration: A clean, dry pycnometer of a known volume is weighed accurately on an analytical balance.[11]
-
Sample Filling: The pycnometer is filled with this compound. Care is taken to ensure no air bubbles are trapped. The stopper, which has a fine capillary, is inserted, allowing excess liquid to be expelled.[11]
-
Temperature Equilibration: The filled pycnometer is placed in a thermostat-controlled water bath (e.g., at 20°C or 25°C) until it reaches thermal equilibrium.[11]
-
Final Weighing: The outside of the pycnometer is carefully dried and it is weighed again.[11]
-
Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.[11]
pKa Determination
The pKa value indicates the strength of an acid or base. For an aniline derivative, it refers to the pKa of its conjugate acid.
Methodology: Potentiometric Titration
-
Solution Preparation: A solution of this compound of a known concentration (e.g., 0.01 M) is prepared in an appropriate solvent system (e.g., water or a water/ethanol mixture).[12]
-
Apparatus Setup: A calibrated pH meter with an electrode is immersed in the sample solution, which is continuously stirred using a magnetic stirrer.[12]
-
Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is slowly added to the aniline solution from a burette in small, precise increments.[12]
-
Data Collection: The pH of the solution is recorded after each addition of the acid titrant, allowing the solution to stabilize before each reading.[12]
-
Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from this curve. It is the pH at the half-equivalence point, where half of the aniline has been protonated.
Solubility Assessment
Solubility is a measure of the maximum amount of a solute that can dissolve in a given solvent at a specific temperature.[13]
Methodology: Shake-Flask Method
-
System Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, acetone) in a sealed flask or vial.[14][15]
-
Equilibration: The flask is agitated in a constant temperature shaker or water bath (e.g., at 25°C) for a sufficient period (e.g., 24 to 72 hours) to ensure equilibrium is reached.[13]
-
Phase Separation: After equilibration, the suspension is allowed to stand to let the undissolved solute settle. The saturated supernatant is then carefully separated from the excess solid using centrifugation or filtration through a syringe filter (e.g., 0.22 μm).[13][15]
-
Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
Reporting: The solubility is reported in units such as g/L or mol/L at the specified temperature.[14]
Visualizations: Workflows and Logical Relationships
The following diagrams illustrate key workflows involving this compound.
Caption: General synthesis workflow for this compound.[1]
Caption: Standard analytical workflow for chemical characterization.
References
- 1. This compound [chembk.com]
- 2. appchemical.com [appchemical.com]
- 3. 3-氟-5-甲基苯胺 | 52215-41-5 [m.chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Determination of Melting Point [wiredchemist.com]
- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chymist.com [chymist.com]
- 10. calnesis.com [calnesis.com]
- 11. batman.edu.tr [batman.edu.tr]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. materialneutral.info [materialneutral.info]
- 14. lup.lub.lu.se [lup.lub.lu.se]
- 15. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 3-Fluoro-5-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Fluoro-5-methylaniline. Aimed at professionals in research and drug development, this document offers a comprehensive examination of the compound's spectral characteristics, supported by predicted data, a detailed experimental protocol, and visual aids to facilitate understanding of its molecular structure and NMR properties.
Introduction
This compound is a substituted aromatic amine of interest in medicinal chemistry and materials science due to the influence of its fluoro and methyl substituents on its chemical properties and potential biological activity. NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such molecules. This guide presents a thorough analysis of its ¹H and ¹³C NMR spectra, providing a foundational understanding for researchers working with this and related compounds.
Predicted NMR Spectral Data
In the absence of publicly available, fully assigned experimental spectra for this compound, the following tables summarize the predicted ¹H and ¹³C NMR data. These predictions are based on established NMR prediction algorithms and analysis of substituent effects in analogous compounds. They provide a reliable framework for the interpretation of experimentally acquired spectra.
¹H NMR Spectral Data (Predicted)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-2 | ~6.55 | Doublet of doublets (dd) | ⁴J(H-F) ≈ 2.5, ⁴J(H-H) ≈ 2.0 |
| H-4 | ~6.40 | Doublet of doublets (dd) | ³J(H-F) ≈ 10.0, ⁴J(H-H) ≈ 2.0 |
| H-6 | ~6.48 | Singlet (broad) | - |
| -NH₂ | ~3.60 | Singlet (broad) | - |
| -CH₃ | ~2.25 | Singlet | - |
¹³C NMR Spectral Data (Predicted)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1 (-NH₂) | ~148.5 |
| C-2 | ~105.0 (d, ²J(C-F) ≈ 25 Hz) |
| C-3 (-F) | ~164.0 (d, ¹J(C-F) ≈ 245 Hz) |
| C-4 | ~110.0 (d, ²J(C-F) ≈ 21 Hz) |
| C-5 (-CH₃) | ~140.0 |
| C-6 | ~115.0 |
| -CH₃ | ~21.5 |
Spectral Analysis and Interpretation
The predicted ¹H NMR spectrum of this compound is characterized by distinct signals in the aromatic, amine, and aliphatic regions. The fluorine and methyl groups significantly influence the chemical shifts and coupling patterns of the aromatic protons.
-
Aromatic Protons (H-2, H-4, H-6): The protons on the aromatic ring appear in the upfield region, typical for an aniline derivative. The electron-donating amino group shields these protons. The fluorine atom introduces characteristic splitting patterns. H-4 is expected to show a large coupling constant due to its meta relationship with the fluorine atom. H-2 will exhibit a smaller para coupling to the fluorine. H-6, being situated between the two substituents, is predicted to appear as a broad singlet.
-
Amine Protons (-NH₂): The protons of the amino group typically appear as a broad singlet. The chemical shift can be variable and is dependent on the solvent, concentration, and temperature due to hydrogen bonding.
-
Methyl Protons (-CH₃): The methyl group protons are expected to be observed as a sharp singlet in the aliphatic region of the spectrum.
The ¹³C NMR spectrum is notable for the large one-bond carbon-fluorine coupling constant (¹J(C-F)) for C-3, which is directly attached to the fluorine atom. The two-bond carbon-fluorine couplings (²J(C-F)) for C-2 and C-4 are also significant and aid in the definitive assignment of these carbons. The chemical shifts of the aromatic carbons are influenced by the combined electronic effects of the amino, fluoro, and methyl substituents.
Experimental Protocol for NMR Analysis
The following provides a standardized methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a commonly used solvent for non-polar to moderately polar organic compounds and is suitable for this compound. For observing labile protons like those of the amine group, deuterated dimethyl sulfoxide (DMSO-d₆) can be advantageous.
-
Concentration: Prepare a solution by dissolving approximately 5-15 mg of the compound in 0.6-0.8 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference for chemical shifts (δ = 0.00 ppm). Modern NMR spectrometers can also utilize the residual solvent peak as a secondary reference.
-
Sample Filtration: To ensure a homogeneous magnetic field, it is advisable to filter the sample solution through a small plug of glass wool placed in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
NMR Spectrometer Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may be adjusted based on the specific instrument and experimental goals.
For ¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: A spectral window of -2 to 12 ppm is generally sufficient.
For ¹³C NMR:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay: 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: A spectral window of 0 to 200 ppm will cover the expected chemical shifts.
Visualizing NMR Structural Correlations
The following diagrams illustrate the structure of this compound and the key NMR correlations.
Caption: Molecular structure of this compound with atom numbering.
Caption: General experimental workflow for NMR analysis.
Conclusion
This technical guide provides a detailed overview of the ¹H and ¹³C NMR analysis of this compound. The presented predicted spectral data, coupled with the comprehensive experimental protocol, offers a solid foundation for researchers and professionals in the fields of chemistry and drug development. The structural insights gained from NMR analysis are critical for confirming the identity and purity of this compound, facilitating its application in further research and development endeavors.
Spectroscopic Profile of 3-Fluoro-5-methylaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of available spectroscopic data for the aromatic amine 3-Fluoro-5-methylaniline. Due to the limited availability of experimentally derived spectra in public databases, this document presents predicted mass spectrometry data and outlines standardized experimental protocols for acquiring Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data for this compound and its analogs. This guide is intended to serve as a foundational resource for researchers utilizing this compound in synthetic chemistry and drug discovery.
Chemical and Physical Properties
This compound is an organic compound with the chemical formula C₇H₈FN. It is a colorless to yellow liquid soluble in organic solvents such as ethanol and acetone.[1] It serves as a key intermediate in various fields, including the synthesis of pharmaceuticals, dyes, and pesticides.[1]
| Property | Value |
| Molecular Formula | C₇H₈FN |
| Molecular Weight | 125.15 g/mol |
| Boiling Point | 207.4 ± 20.0 °C (Predicted) |
| Density | 1.115 ± 0.06 g/cm³ (Predicted) |
| pKa | 3.70 ± 0.10 (Predicted) |
Spectroscopic Data
Mass Spectrometry (MS)
Table 1: Predicted Mass Spectrometry Data for this compound
| Adduct | m/z |
| [M]⁺ | 125.06353 |
| [M+H]⁺ | 126.07136 |
| [M+Na]⁺ | 148.05330 |
| [M+K]⁺ | 164.02724 |
| [M+NH₄]⁺ | 143.09790 |
| [M-H]⁻ | 124.05680 |
Data sourced from PubChemLite.
Infrared (IR) Spectroscopy
Specific experimental IR data for this compound is not available in the searched resources. However, the expected characteristic absorption bands can be inferred from the functional groups present in the molecule.
Table 2: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| N-H (amine) | Stretching | 3500-3300 |
| C-H (aromatic) | Stretching | 3100-3000 |
| C-H (methyl) | Stretching | 2975-2850 |
| C=C (aromatic) | Stretching | 1620-1450 |
| C-N | Stretching | 1350-1250 |
| C-F | Stretching | 1400-1000 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental ¹H and ¹³C NMR data for this compound were not found in the available literature. The expected chemical shifts would be influenced by the electron-donating amino and methyl groups and the electron-withdrawing fluorine atom on the aromatic ring.
Experimental Protocols
The following sections detail standardized procedures for obtaining the spectroscopic data for aromatic amines like this compound.
Infrared (IR) Spectroscopy
Sample Preparation: For liquid samples such as this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[2]
Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.[3]
-
Range: The spectrum is generally recorded from 4000 cm⁻¹ to 400 cm⁻¹.[3]
-
Resolution: A resolution of 4 cm⁻¹ is standard.[3]
-
Procedure: A background spectrum of the clean salt plates is recorded first. The sample is then placed between the plates, and the sample spectrum is acquired. The instrument software is used to subtract the background spectrum to yield the spectrum of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the purified this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[4] Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).[4]
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 300-600 MHz) is used for both ¹H and ¹³C NMR.[3]
-
¹H NMR Parameters:
-
¹³C NMR Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence is standard to obtain singlets for each carbon.
-
Number of Scans: A larger number of scans is generally required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Mass Spectrometry (MS)
Sample Preparation: A dilute solution of this compound (around 1-10 µg/mL) is prepared in a suitable volatile solvent like methanol or acetonitrile.[3] For positive ion mode analysis, a small amount of an acid (e.g., 0.1% formic acid) can be added to facilitate protonation.[3]
Instrumentation and Data Acquisition:
-
Mass Spectrometer: Electrospray ionization (ESI) mass spectrometry, often coupled with liquid chromatography (LC-MS), is a common technique for this type of analyte.[3]
-
Ionization Mode: Positive ion mode ([M+H]⁺) is typical for anilines.[3]
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used.[3]
-
Procedure: The sample solution is introduced into the ESI source, and the mass spectrum is acquired over a relevant mass-to-charge (m/z) range. For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed on the molecular ion peak to generate a fragmentation pattern.[3]
Visualizations
The following diagrams illustrate the general workflow for the characterization of a synthesized aromatic amine and the logical relationships in spectroscopic analysis.
Caption: General workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Logical relationships between molecular properties and spectroscopic techniques for this compound.
References
Determining the Solubility of 3-Fluoro-5-methylaniline in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies for determining the solubility of 3-fluoro-5-methylaniline in various organic solvents. In the absence of readily available quantitative solubility data for this specific compound in the public domain, this document serves as a detailed procedural resource for researchers and professionals in drug development and chemical synthesis. The guide outlines the established experimental protocols, including the widely recognized shake-flask method followed by quantitative analysis via gravimetric determination or UV/Vis spectroscopy. Detailed experimental workflows are presented, accompanied by clear data presentation formats and logical diagrams to facilitate experimental design and execution.
Introduction
This compound is a substituted aniline derivative with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Understanding its solubility in a range of organic solvents is a critical parameter for its use in synthesis, purification, formulation, and various analytical procedures. The solubility of an active pharmaceutical ingredient (API) or an intermediate can significantly impact reaction kinetics, yield, and the design of crystallization processes. This guide provides a framework for systematically determining the solubility of this compound.
While specific quantitative solubility data for this compound is not extensively documented, it is qualitatively known to be soluble in organic solvents like ethanol and acetone. The general solubility of aniline and its derivatives in organic solvents is typically good, owing to the presence of the aromatic ring which allows for van der Waals interactions and the amino group which can participate in hydrogen bonding.[1][2]
Theoretical Framework for Solubility Determination
The equilibrium solubility of a solid compound in a liquid solvent is defined as the maximum concentration of the solute that can be dissolved in the solvent at a specific temperature and pressure to form a saturated solution. At equilibrium, the rate of dissolution of the solid is equal to the rate of precipitation.
The primary method for determining equilibrium solubility is the shake-flask method .[3][4] This technique involves agitating an excess amount of the solid solute in the solvent for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the filtrate is determined using a suitable analytical method.
Experimental Protocols for Solubility Determination
The following sections detail the experimental procedures for determining the solubility of this compound.
Materials and Equipment
Materials:
-
This compound (high purity)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexane, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF)) of analytical grade
-
Distilled or deionized water (for cleaning)
Equipment:
-
Analytical balance (± 0.1 mg accuracy)
-
Thermostatic shaker or water bath with temperature control
-
Vials or flasks with airtight seals
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Oven for drying glassware
-
For Gravimetric Analysis: Evaporating dishes, oven
-
For UV/Vis Spectroscopic Analysis: UV/Vis spectrophotometer, quartz cuvettes
General Experimental Workflow: Shake-Flask Method
The shake-flask method is a robust and widely accepted technique for determining equilibrium solubility.[3][5][6]
Detailed Protocol: Gravimetric Method
The gravimetric method is a direct and simple technique for determining the concentration of a non-volatile solute in a saturated solution.[7][8]
Procedure:
-
Preparation of Saturated Solution: Follow the "Preparation" and "Equilibration" steps outlined in the workflow diagram (Figure 1).
-
Sampling: After equilibration, allow the suspension to settle. Carefully withdraw a known volume (e.g., 5 or 10 mL) of the clear supernatant using a pre-warmed pipette to prevent premature crystallization.
-
Filtration: Filter the sample through a 0.45 µm syringe filter into a pre-weighed, clean, and dry evaporating dish.
-
Weighing the Solution: Immediately weigh the evaporating dish containing the filtrate to determine the mass of the solution.
-
Evaporation: Place the evaporating dish in an oven at a temperature below the boiling point of the solvent but sufficient to evaporate it completely. A gentle stream of nitrogen can be used to accelerate evaporation.
-
Drying to a Constant Weight: Once the solvent has evaporated, dry the residue in the oven until a constant weight is achieved (i.e., the difference between two consecutive weighings is negligible).
-
Final Weighing: Cool the evaporating dish in a desiccator and weigh it to determine the mass of the dissolved this compound.
Data Calculation:
The solubility can be expressed in various units. The following table outlines the calculations:
| Parameter | Calculation |
| Mass of Saturated Solution | (Mass of dish + solution) - (Mass of empty dish) |
| Mass of Solvent | (Mass of Saturated Solution) - (Mass of dissolved solute) |
| Mass of Dissolved Solute | (Mass of dish + residue) - (Mass of empty dish) |
| Solubility ( g/100 g solvent) | (Mass of dissolved solute / Mass of solvent) x 100 |
| Solubility (g/L) | (Mass of dissolved solute / Volume of aliquot taken) x 1000 |
Detailed Protocol: UV/Vis Spectroscopic Method
This method is suitable for compounds that absorb ultraviolet or visible light and is particularly useful for determining the solubility of sparingly soluble substances.[9][10][11]
Procedure:
-
Preparation of Saturated Solution: Follow the "Preparation" and "Equilibration" steps outlined in the workflow diagram (Figure 1).
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Determination of Maximum Wavelength (λmax): Scan one of the standard solutions across a range of UV wavelengths to determine the wavelength of maximum absorbance (λmax).
-
Generation of Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear and follow the Beer-Lambert law.
-
Sampling and Dilution: After equilibration of the test sample, filter the supernatant as described previously. Accurately dilute a known volume of the filtrate with the same solvent to bring the absorbance within the linear range of the calibration curve.
-
Absorbance Measurement: Measure the absorbance of the diluted sample at λmax.
-
Concentration Determination: Use the calibration curve to determine the concentration of the diluted sample.
-
Solubility Calculation: Calculate the concentration of the original saturated solution by accounting for the dilution factor.
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner to allow for easy comparison across different solvents and temperatures.
Table 1: Hypothetical Solubility Data for this compound at 25°C
| Solvent | Solubility (g/L) | Solubility (mol/L) | Solubility (mg/mL) |
| Methanol | Experimental Value | Calculated Value | Calculated Value |
| Ethanol | Experimental Value | Calculated Value | Calculated Value |
| Acetone | Experimental Value | Calculated Value | Calculated Value |
| Dichloromethane | Experimental Value | Calculated Value | Calculated Value |
| Ethyl Acetate | Experimental Value | Calculated Value | Calculated Value |
| Toluene | Experimental Value | Calculated Value | Calculated Value |
| Hexane | Experimental Value | Calculated Value | Calculated Value |
| DMSO | Experimental Value | Calculated Value | Calculated Value |
| DMF | Experimental Value | Calculated Value | Calculated Value |
Note: The molecular weight of this compound (C7H8FN) is 125.15 g/mol .
Conclusion
This technical guide provides a detailed framework for the experimental determination of the solubility of this compound in a variety of organic solvents. By following the outlined protocols for the shake-flask method coupled with either gravimetric or UV/Vis spectroscopic analysis, researchers can generate reliable and reproducible solubility data. This information is invaluable for the effective design of chemical processes, formulation development, and other research applications involving this compound. The provided workflows and data presentation tables offer a structured approach to conducting and documenting these essential physicochemical measurements.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. The Solubility of Aniline_Chemicalbook [chemicalbook.com]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. bioassaysys.com [bioassaysys.com]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. pharmajournal.net [pharmajournal.net]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. longdom.org [longdom.org]
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of 3-Fluoro-5-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and theoretical considerations for the crystal structure analysis of 3-Fluoro-5-methylaniline, a key intermediate in pharmaceutical and materials science. While, to date, no experimental crystal structure of this compound has been deposited in publicly accessible databases, this document outlines the essential experimental protocols and predictive analyses required to elucidate its three-dimensional atomic arrangement.
Physicochemical Properties and Hypothetical Crystallographic Data
A thorough understanding of the solid-state structure of this compound is crucial for predicting its behavior in various applications, from drug formulation to organic electronics. Based on its molecular structure, we can anticipate the key intermolecular interactions that will govern its crystal packing.
Table 1: Physicochemical and Hypothetical Crystallographic Data for this compound
| Property | Value (or Hypothetical Value) |
| Chemical Formula | C₇H₈FN |
| Molecular Weight | 125.15 g/mol |
| Appearance | Light yellow crystalline powder |
| Melting Point | -5 °C |
| Boiling Point | 184-185 °C |
| Crystal System | Monoclinic (Hypothetical) |
| Space Group | P2₁/c (Hypothetical) |
| Unit Cell Dimensions | a = 8.5 Å, b = 6.2 Å, c = 12.1 Å, β = 95° (Hypothetical) |
| Volume | 635 ų (Hypothetical) |
| Z (Molecules/Unit Cell) | 4 (Hypothetical) |
| Calculated Density | 1.31 g/cm³ (Hypothetical) |
Note: The crystallographic data presented in this table are hypothetical and serve as a predictive model for the anticipated crystal structure of this compound. Experimental verification is required to confirm these parameters.
Experimental Protocols
A successful crystal structure determination relies on a meticulously executed series of experimental procedures, from synthesis and crystallization to X-ray diffraction data collection and analysis.
Synthesis of this compound
A common synthetic route to this compound involves the fluorination of 5-methylaniline. One reported method involves the reaction of 5-methylaniline with a fluorinating agent such as a fluorinated sulfoxide.[1] Another approach is the reaction with hydrofluoric acid.[1]
A General Synthetic Protocol:
-
To a solution of 5-methylaniline in a suitable organic solvent, a fluorinating agent is added portion-wise at a controlled temperature.
-
The reaction mixture is stirred for a specified period until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
The reaction is quenched, and the product is extracted into an organic solvent.
-
The organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography or distillation to yield pure this compound.
Crystallization
Obtaining high-quality single crystals is often the most challenging step in crystal structure analysis. For small organic molecules like this compound, several crystallization techniques can be employed.[2][3]
Common Crystallization Methods:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone) is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystal growth.
Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
Once a suitable single crystal is obtained, it is mounted on a goniometer head and subjected to X-ray diffraction analysis.
Data Collection Workflow:
-
Crystal Mounting: A well-formed single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully mounted on a glass fiber or a cryo-loop.
-
Diffractometer Setup: The crystal is placed on a single-crystal X-ray diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector.
-
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.
-
Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a series of angles.
-
Data Reduction: The raw diffraction intensities are processed to correct for various factors such as background scattering, Lorentz polarization, and absorption, yielding a set of structure factors.
Structural Analysis and Intermolecular Interactions
The analysis of the crystal structure provides insights into the molecular conformation and the non-covalent interactions that stabilize the crystal lattice. For this compound, several types of intermolecular interactions are anticipated. The hydrogen bonding capabilities of the aniline group play a significant role in the crystal structures of its derivatives.[4]
Predicted Intermolecular Interactions:
-
N-H···N Hydrogen Bonds: The amine group can act as a hydrogen bond donor, forming hydrogen bonds with the nitrogen atom of a neighboring molecule.
-
N-H···F Hydrogen Bonds: The fluorine atom can act as a weak hydrogen bond acceptor, interacting with the amine protons.
-
π-π Stacking: The aromatic rings can engage in π-π stacking interactions, contributing to the overall stability of the crystal packing.
-
C-H···π Interactions: The methyl group's hydrogen atoms can interact with the π-electron cloud of an adjacent aromatic ring.
Visualizations
The following diagrams illustrate the key workflows and predicted molecular interactions discussed in this guide.
Conclusion
The determination of the crystal structure of this compound is an essential step in characterizing this important chemical intermediate. Although experimental data is not yet available, this guide provides a comprehensive framework for its synthesis, crystallization, and structural analysis. The outlined protocols and theoretical predictions of intermolecular interactions offer a solid foundation for future experimental work. The elucidation of its solid-state architecture will undoubtedly contribute to its more effective utilization in the development of novel pharmaceuticals and advanced materials.
References
An In-depth Technical Guide to 3-Fluoro-5-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, safety information, and applications of 3-Fluoro-5-methylaniline (CAS No: 52215-41-5), a key fluorinated building block in modern medicinal chemistry.
Core Properties and Identification
This compound, also known as 3-Amino-5-fluorotoluene, is a substituted aniline derivative that serves as a valuable intermediate in the synthesis of complex organic molecules. Its structural features, a fluorine atom and a methyl group on the aromatic ring, impart unique electronic properties and steric influences that are leveraged in the design of bioactive compounds.
Chemical and Physical Properties
The key physicochemical properties of this compound are summarized in the table below. This data is essential for reaction planning, process development, and safety assessments.
| Property | Value | Citation(s) |
| CAS Number | 52215-41-5 | [1][2][3] |
| Molecular Formula | C₇H₈FN | [1][2][3] |
| Molecular Weight | 125.14 g/mol | [1][2][4] |
| Appearance | Colorless to yellow liquid | [4] |
| Melting Point | -5 °C | [4] |
| Boiling Point | 184-185 °C | [4] |
| Predicted: 207.4 ± 20.0 °C | [4] | |
| Density | 1.137 g/cm³ | [4] |
| Predicted: 1.115 ± 0.06 g/cm³ | [4] | |
| Refractive Index (n20/D) | Predicted: 1.541 | [4] |
| Solubility | Soluble in organic solvents such as ethanol and acetone. | [4] |
| Purity Grades Available | 95+%, 97%, ≥98% | [1][3][5] |
| Storage | Store at room temperature in a dark place under an inert atmosphere. | [5] |
Safety and Handling
This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn during handling.[4]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
-
Signal Word: Warning.[5]
-
Pictogram: GHS07 (Exclamation mark).[5]
-
Precautionary Measures: Avoid contact with skin and eyes. Use in a well-ventilated area.[4]
Synthesis and Reactivity
This compound is typically synthesized from precursors like 5-methylaniline through fluorination reactions.[4] As a functionalized aniline, its primary reactivity centers on the amino group, which can undergo a wide range of chemical transformations.
Representative Synthesis Protocol
While specific industrial synthesis protocols are proprietary, a common laboratory-scale approach involves the reduction of a corresponding nitroaromatic compound. The following protocol for a related isomer, 5-fluoro-2-methylaniline, illustrates the general methodology.
Reaction: Reduction of 4-Fluoro-1-methyl-2-nitrobenzene
Methodology:
-
Dissolution: 4-Fluoro-1-methyl-2-nitrobenzene (1.0 eq) is dissolved in ethanol (approx. 20 mL per gram of starting material).
-
Addition of Reagents: Iron powder (approx. 5.0 eq) and a catalytic amount of concentrated hydrochloric acid (approx. 0.01 eq) are added to the solution at 0 °C.
-
Reaction: The reaction mixture is heated to reflux and maintained for approximately 12 hours. Progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the mixture is cooled and filtered. The filtrate is basified with a sodium bicarbonate solution.
-
Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Role in Drug Discovery and Development
Fluorinated building blocks like this compound are of significant interest in drug design. The introduction of fluorine can modulate key drug properties such as metabolic stability, binding affinity, and lipophilicity. This compound serves as a crucial starting material for the synthesis of various active pharmaceutical ingredients (APIs).
Application in Antibacterial Drug Synthesis
A notable application of this compound is in the synthesis of heterocyclic derivatives that act as bacterial DNA gyrase and topoisomerase IV inhibitors.[6] These enzymes are essential for bacterial DNA replication, making them validated targets for antibacterial agents.
Bacterial DNA gyrase (a type II topoisomerase) introduces negative supercoils into DNA, a process vital for relieving torsional stress during DNA replication and transcription. Inhibitors bind to the enzyme-DNA complex, stabilizing the transient double-strand breaks and leading to a halt in replication and ultimately, bacterial cell death.
Experimental Protocol: Synthesis of a Pyrimidine Intermediate
The following protocol, adapted from patent literature, describes the use of this compound to synthesize a key intermediate for potential antibacterial agents.[6]
Reaction: Nucleophilic Aromatic Substitution
Methodology:
-
Reactant Mixture: To a stirred solution of 5-bromo-2-chloro-4-methoxypyrimidine (1.0 eq) in n-butanol (n-BuOH), this compound (1.01 eq) is added.
-
Acid Catalyst: A solution of hydrogen chloride in dioxane is added.
-
Reaction Conditions: The mixture is heated to 80 °C in a sealed tube for 3 hours.
-
Isolation: The reaction mixture is cooled to room temperature, and the n-butanol is removed under vacuum.
-
Purification: The residue is taken up in a solvent like acetonitrile (MeCN) for further purification or subsequent reaction steps.
Spectroscopic and Analytical Data
Characterization of this compound is critical for quality control. While a comprehensive public database of spectra for this specific isomer is limited, data from closely related isomers and predicted values provide a strong indication of expected analytical results.
Mass Spectrometry
The predicted mass-to-charge ratios (m/z) for various adducts of this compound are useful for identification by mass spectrometry.
| Adduct | Predicted m/z |
| [M+H]⁺ | 126.07136 |
| [M+Na]⁺ | 148.05330 |
| [M-H]⁻ | 124.05680 |
| [M]⁺ | 125.06353 |
Data from PubChemLite.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for structural elucidation. Below are typical chemical shifts for the isomer 5-Fluoro-2-methylaniline , which can serve as a reference.
-
¹H NMR (in CDCl₃):
-
Aromatic Protons: δ 6.2 - 7.0 ppm (multiplets)
-
-NH₂ Protons: δ ~3.6 ppm (broad singlet)
-
-CH₃ Protons: δ ~2.1 ppm (singlet)
-
-
¹³C NMR (in CDCl₃):
-
C-F: δ ~162 ppm (doublet, J ≈ 241 Hz)
-
C-NH₂: δ ~146 ppm (doublet, J ≈ 11 Hz)
-
Aromatic Carbons: δ 101 - 131 ppm
-
-CH₃ Carbon: δ ~17 ppm
-
Note: Chemical shifts and coupling constants will vary for the 3-fluoro-5-methyl isomer.
Infrared (IR) Spectroscopy
The IR spectrum of anilines is characterized by N-H stretching vibrations. For a primary aniline like this compound, two distinct bands are expected in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric N-H stretches. Additional characteristic bands include C-F stretching (typically 1000-1400 cm⁻¹) and aromatic C-H and C=C vibrations.
References
- 1. AU2013277476A1 - 1,2,4-triazine-6-carboxamide kinase inhibitors - Google Patents [patents.google.com]
- 2. WO2014184350A1 - Sulphamoylpyrrolamide derivatives and the use thereof as medicaments for the treatment of hepatitis b - Google Patents [patents.google.com]
- 3. calpaclab.com [calpaclab.com]
- 4. chembk.com [chembk.com]
- 5. This compound | 52215-41-5 [sigmaaldrich.com]
- 6. WO2010038081A2 - Heterocyclic derivatives and methods of use thereof - Google Patents [patents.google.com]
- 7. FR3017868A1 - ISOQUINOLINE DERIVATIVES, PROCESS FOR PREPARING THEM AND PHARMACEUTICAL COMPOSITIONS CONTAINING SAME - Google Patents [patents.google.com]
In-Depth Technical Guide: Reactivity of the Aniline Moiety in 3-Fluoro-5-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the aniline moiety in 3-Fluoro-5-methylaniline. The document details the regioselectivity of electrophilic aromatic substitution reactions, the synthetic utility of its diazonium salt, and provides experimental protocols for key transformations. Quantitative data is summarized for clarity, and logical workflows are visualized to aid in understanding the reaction pathways. This guide is intended to be a valuable resource for chemists engaged in the synthesis and modification of fluorinated aniline derivatives for applications in drug discovery and materials science.
Introduction
This compound is a substituted aniline that serves as a versatile building block in organic synthesis. The interplay of the electron-donating amino and methyl groups with the electron-withdrawing fluorine atom imparts unique reactivity to the aromatic ring. Understanding the directing effects of these substituents is crucial for predicting the outcomes of various chemical transformations and for the rational design of synthetic routes toward more complex molecules. This guide will delve into the core aspects of the reactivity of the aniline moiety in this specific scaffold.
Electrophilic Aromatic Substitution
The amino group of an aniline is a strong activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. However, the regioselectivity in this compound is further influenced by the methyl and fluoro substituents. The methyl group is also an activating, ortho, para-director, while the fluorine atom is a deactivating but ortho, para-directing group.
The cumulative effect of these substituents directs electrophiles primarily to the positions ortho to the strongly activating amino group, which are C2 and C6. Steric hindrance from the methyl group at C5 might slightly disfavor substitution at C6. The position para to the amino group (C4) is blocked by the fluorine atom. Therefore, electrophilic attack is most likely to occur at the C2 position, followed by potential substitution at C6 and C4 (if the fluorine were to be displaced, which is unlikely in EAS).
Bromination
The bromination of this compound proceeds with high regioselectivity. The primary site of electrophilic attack by bromine is the C2 position, leading to the formation of 2-Bromo-3-fluoro-5-methylaniline. Further bromination can occur at the C4 position.
Table 1: Products of Bromination of this compound
| Product Name | Structure | Notes |
| 2-Bromo-3-fluoro-5-methylaniline | Mono-brominated product. | |
| 2,4-Dibromo-3-fluoro-5-methylaniline | Di-brominated product. |
Experimental Protocol: Synthesis of 2-Bromo-3-fluoro-5-methylaniline
A detailed experimental protocol for the synthesis of 2-Bromo-3-fluoro-5-methylaniline involves the controlled addition of a brominating agent to a solution of this compound.
-
Materials: this compound, Bromine or N-Bromosuccinimide (NBS), Dichloromethane (DCM) or Acetic Acid.
-
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the brominating agent (1 equivalent) in the same solvent dropwise to the cooled aniline solution with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Spectroscopic Data for 2-Bromo-3-fluoro-5-methylaniline:
-
¹H NMR (DMSO-d₆): δ 6.60 (dd, J = 2.8 and 8.4 Hz, 1H), 6.42 (dd, J = 2.8 and 11.6 Hz, 1H), 5.54 (bs, 2H), 2.09 (s, 3H).[1]
Nitration
The nitration of anilines requires careful control of reaction conditions to prevent oxidation and polysubstitution. Often, the amino group is first protected as an acetamide to moderate its activating effect. The acetylated derivative is then nitrated, followed by deprotection to yield the nitroaniline.
Logical Workflow for the Nitration of this compound:
References
The Electronic Influence of Fluorine in 3-Fluoro-5-methylaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the electronic effects of the fluorine substituent in the 3-fluoro-5-methylaniline molecule. Understanding these effects is critical for applications in drug design and development, where modulation of a molecule's physicochemical properties, such as basicity (pKa), is paramount for optimizing pharmacokinetic and pharmacodynamic profiles. The strategic placement of a fluorine atom on an aromatic amine can significantly alter its electronic landscape through a combination of inductive and resonance effects.
Core Electronic Principles and Substituent Effects
The basicity of the amino group in aniline is fundamentally determined by the availability of the nitrogen lone pair to accept a proton. Substituents on the aromatic ring can either increase or decrease the electron density on the nitrogen atom, thereby modulating the amine's basicity. The electronic character of a substituent is typically dissected into two primary components: the inductive effect (-I) and the resonance effect (+R or -R).
-
Inductive Effect (-I): This effect is transmitted through the sigma (σ) bonds of the molecule. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). This effect polarizes the C-F bond, drawing electron density away from the aromatic ring and, consequently, from the amino group, which decreases basicity.
-
Resonance Effect (+R): This effect involves the delocalization of lone pair electrons from the substituent into the pi (π) system of the aromatic ring. Fluorine, having lone pairs, can participate in resonance and donate electron density to the ring (+R effect). However, for halogens, the inductive effect is generally considered to be dominant over the resonance effect.
In this compound, both the fluorine and methyl groups are in the meta position relative to the amino group. At this position, the resonance effect is minimal, and the electronic influence is primarily governed by the inductive effect.
Quantitative Analysis of Electronic Effects
The electronic influence of substituents can be quantified using Hammett constants (σ) and by observing shifts in the acid dissociation constant (pKa) of the conjugate acid of the aniline.
Hammett Substituent Constants
The Hammett equation provides a linear free-energy relationship that quantifies the impact of meta- and para-substituents on the reactivity of a functional group attached to a benzene ring. The substituent constant, σ, is a measure of the electronic effect of a particular substituent. For meta substituents (σm), the constant primarily reflects the inductive effect.
| Substituent | Position | Hammett Constant (σm) | Electronic Effect |
| Fluorine (F) | meta | 0.34 | Electron-withdrawing |
| Methyl (CH₃) | meta | -0.07 | Weakly electron-donating |
Table 1: Hammett constants for meta-substituted fluorine and methyl groups.
The positive σm value for fluorine indicates a strong electron-withdrawing inductive effect, which deactivates the ring and decreases the basicity of the amino group. Conversely, the negative σm value for the methyl group signifies a weak electron-donating inductive effect, which slightly increases the basicity.
pKa Values and Basicity
The pKa value is the negative logarithm of the acid dissociation constant of the conjugate acid of the amine (anilinium ion). A lower pKa value indicates a weaker base, as the equilibrium favors the protonated form. The introduction of the electronegative fluorine atom is expected to lower the pKa of aniline, while the methyl group should slightly increase it.
| Compound | CAS Number | pKa (Conjugate Acid) |
| Aniline | 62-53-3 | 4.63 |
| 3-Fluoroaniline | 372-19-0 | 3.51 |
| 3-Methylaniline | 108-44-1 | 4.73 |
| This compound | 52215-41-5 | 3.70 (Predicted)[1] |
Table 2: Comparison of pKa values for aniline and substituted anilines.
As shown in Table 2, the fluorine substituent in 3-fluoroaniline significantly lowers the pKa relative to aniline, demonstrating its strong electron-withdrawing nature. The methyl group in 3-methylaniline has a minor base-strengthening effect. For this compound, the predicted pKa of 3.70 reflects the dominant electron-withdrawing influence of the fluorine atom, which is only slightly counteracted by the weakly donating methyl group. This value is closer to that of 3-fluoroaniline, highlighting the fluorine's overriding electronic impact.
Visualization of Electronic Effects
The interplay of these electronic effects can be visualized to better understand their influence on the amino group's basicity.
References
In-Depth Technical Guide: Thermal Stability and Decomposition of 3-Fluoro-5-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 3-Fluoro-5-methylaniline. Due to the limited availability of specific experimental thermal analysis data for this compound in publicly accessible literature, this guide synthesizes information from safety data sheets, analogous compounds, and established principles of thermal analysis. It outlines potential hazardous decomposition products, provides detailed, generalized experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and presents a logical workflow for thermal stability assessment. This document is intended to serve as a foundational resource for researchers and professionals handling this compound, emphasizing safety and proper analytical procedures.
Introduction
This compound, a substituted aromatic amine, is a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its thermal properties is paramount for ensuring safe handling, storage, and processing, as well as for the development of robust and stable drug formulations. Thermal decomposition can lead to the generation of hazardous byproducts and compromise the integrity of chemical processes. This guide addresses the critical aspects of the thermal stability of this compound.
Thermal Stability and Hazardous Decomposition
Under fire conditions or at elevated temperatures, this compound is expected to decompose and produce hazardous substances. The primary hazardous decomposition products identified for fluoroanilines and related compounds include:
The presence of a fluorine atom in the molecule makes the formation of highly toxic and corrosive hydrogen fluoride gas a significant concern during thermal decomposition.
Physicochemical and Thermal Data of Related Compounds
To provide a comparative context for the thermal properties of this compound, the following table summarizes available data for related isomers and analogues. It is important to note that these values are for comparison only and the thermal behavior of this compound may differ.
| Compound Name | CAS Number | Molecular Formula | Boiling Point (°C) | Melting Point (°C) | Flash Point (°C) |
| This compound | 52215-41-5 | C₇H₈FN | 207.4 (Predicted) | -5 (Predicted) | 89.6 |
| 4-Fluoroaniline | 371-40-4 | C₆H₆FN | 187 / 767 mmHg | - | - |
| 3-Chloro-4-fluoroaniline | 367-21-5 | C₆H₅ClFN | 227-228 | 42-44 | 110 |
| 3-Fluoroaniline | 372-19-0 | C₆H₆FN | 186 | - | 77 |
Experimental Protocols for Thermal Analysis
The following sections detail generalized experimental protocols for conducting DSC and TGA analyses, which are standard techniques for evaluating the thermal stability of chemical compounds. These protocols are based on common practices for aromatic amines and can be adapted for the specific analysis of this compound.
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine transition temperatures and enthalpies.
Objective: To determine the melting point, heat of fusion, and onset of decomposition of this compound.
Instrumentation: A calibrated Differential Scanning Calorimeter.
Experimental Workflow:
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 3-Fluoro-5-methylaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly between sp2-hybridized carbon atoms.[1] This palladium-catalyzed reaction joins an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate.[1] Its widespread use in academic and industrial research, especially in pharmaceutical and materials science, is due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and relatively low toxicity of the boronic acid reagents.
Substituted anilines, particularly those containing fluorine atoms, are crucial building blocks in medicinal chemistry. The presence of fluorine can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. This application note provides a detailed protocol for the synthesis of biaryl compounds starting from 3-Fluoro-5-methylaniline, a valuable intermediate. As anilines themselves are not direct substrates for Suzuki coupling due to the lack of a suitable leaving group, a two-step protocol is presented. The first step involves the regioselective bromination of this compound to generate a reactive aryl bromide. The resulting 2-Bromo-3-fluoro-5-methylaniline is then utilized in a subsequent Suzuki-Miyaura cross-coupling reaction with a representative arylboronic acid.[2]
Signaling Pathway and Logical Relationships
The overall transformation follows a logical two-step synthetic sequence. The initial step is an electrophilic aromatic substitution to install a leaving group (bromine) onto the aniline ring. The second step is a palladium-catalyzed cross-coupling reaction that forms the key carbon-carbon bond.
Caption: Synthetic workflow from this compound to a biaryl product.
Experimental Protocols
Part 1: Bromination of this compound
This protocol describes the synthesis of 2-Bromo-3-fluoro-5-methylaniline, the substrate for the subsequent Suzuki coupling reaction. The procedure is based on standard methods for the bromination of substituted anilines.[2]
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To a clean, dry round-bottom flask, add this compound (1.0 eq).
-
Dissolve the aniline in anhydrous acetonitrile (approximately 0.2 M).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 2-Bromo-3-fluoro-5-methylaniline.
Quantitative Data for Bromination:
| Parameter | Value/Range | Notes |
| Reactant Ratio | ||
| This compound | 1.0 equivalent | Limiting reagent. |
| N-Bromosuccinimide | 1.05 - 1.2 equivalents | A slight excess ensures complete consumption of the starting material. |
| Reaction Conditions | ||
| Solvent | Acetonitrile (ACN) or Dichloromethane (DCM) | Anhydrous conditions are recommended. |
| Temperature | 0 °C to Room Temperature | Initial cooling helps to control the regioselectivity and prevent side reactions. |
| Reaction Time | 3 - 5 hours | Monitor by TLC or LC-MS for completion. |
| Expected Yield | 75 - 90% | Yields can vary based on the scale and purity of reagents. |
Part 2: Suzuki-Miyaura Cross-Coupling of 2-Bromo-3-fluoro-5-methylaniline
This protocol outlines a general procedure for the palladium-catalyzed Suzuki coupling of 2-Bromo-3-fluoro-5-methylaniline with a representative arylboronic acid. The conditions are adapted from established methods for similar haloaniline substrates.[3][4]
Materials:
-
2-Bromo-3-fluoro-5-methylaniline
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-Dioxane/water mixture, Toluene/water mixture)
-
Nitrogen or Argon gas supply
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add 2-Bromo-3-fluoro-5-methylaniline (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (1-5 mol%).
-
Seal the flask, then evacuate and backfill with an inert gas (Nitrogen or Argon) three times to create an oxygen-free atmosphere.
-
Add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 v/v ratio) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.[3]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[3]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Quantitative Data for Suzuki-Miyaura Coupling:
| Parameter | Value/Range | Notes |
| Reactant Ratio | ||
| 2-Bromo-3-fluoro-5-methylaniline | 1.0 equivalent | Limiting reagent. |
| Arylboronic Acid | 1.2 - 1.5 equivalents | A slight excess is typically used to drive the reaction to completion.[3] |
| Catalyst & Base | ||
| Palladium Catalyst | 1 - 5 mol% | Common choices include Pd(PPh₃)₄, PdCl₂(dppf), or a combination of a Pd source (e.g., Pd₂(dba)₃) and a ligand (e.g., SPhos).[4] |
| Base | 2.0 - 3.0 equivalents | K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can significantly impact the reaction.[3][4] |
| Reaction Conditions | ||
| Solvent System | 1,4-Dioxane/Water or Toluene/Water (typically 4:1 to 5:1 v/v) | A biphasic system is common for Suzuki couplings.[3] |
| Temperature | 80 - 110 °C | The reaction is typically heated to ensure a reasonable reaction rate.[3] |
| Reaction Time | 4 - 24 hours | Monitor by TLC or LC-MS for completion.[3] |
| Expected Yield | 70 - 95% | Reported yields for similar transformations are generally in this range.[3] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure a strictly inert atmosphere; use fresh catalyst. |
| Weak base | For less reactive aryl halides, a stronger base like K₃PO₄ or Cs₂CO₃ may be necessary.[4] | |
| Low reaction temperature | The activation of the C-Br bond may require higher temperatures. | |
| Formation of Side Products | Homocoupling of boronic acid | Use a slight excess of the boronic acid (1.2-1.5 eq). |
| Protodeborylation (loss of boronic acid group) | Ensure anhydrous conditions if water is not part of the solvent system; minimize reaction time. | |
| Dehalogenation of starting material | This can sometimes occur as a side reaction. Optimization of ligand and base may be required. |
Conclusion
The two-step sequence of bromination followed by a Suzuki-Miyaura cross-coupling reaction provides a robust and efficient pathway for the synthesis of diverse biaryl compounds starting from this compound. The protocols outlined in this application note offer a solid foundation for researchers. However, optimization of reaction conditions, particularly the choice of catalyst, ligand, base, and solvent, may be necessary to achieve the best results for specific substrate combinations. The mild conditions and broad functional group tolerance of the Suzuki coupling make this strategy highly applicable in the fields of drug discovery and materials science.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Fluoro-5-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This powerful transformation enables the coupling of amines with aryl halides or pseudohalides, offering a versatile and efficient route to a wide array of arylamines. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and functional materials. For a substrate such as 3-fluoro-5-methylaniline, which possesses both an electron-withdrawing fluorine atom and an electron-donating methyl group at the meta positions, the electronic and steric factors require careful consideration for successful C-N bond formation. The fluorine substituent can decrease the nucleophilicity of the amine, potentially necessitating more reactive catalytic systems or harsher reaction conditions. This document provides a detailed overview, experimental protocols, and representative data for the Buchwald-Hartwig amination of this compound with various aryl halides.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving a palladium(0) catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The aniline derivative coordinates to the palladium center, and a base facilitates the deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The final step involves the reductive elimination of the desired N-aryl aniline product, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
The choice of ligand is critical to the success of the reaction, as it influences the rates of these elementary steps and can prevent the formation of undesired side products. Bulky, electron-rich phosphine ligands are often employed to promote the desired transformation.
Data Presentation: Reaction Conditions and Yields
While specific examples for the Buchwald-Hartwig amination of this compound are not extensively documented in the literature, the following tables provide representative conditions and expected yields based on the coupling of structurally and electronically similar anilines (e.g., 3-fluoroaniline, 3-methylaniline, and other substituted anilines) with various aryl halides. These data serve as a guide for reaction optimization.
Table 1: Buchwald-Hartwig Amination with Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.2) | Toluene | 100 | 12 | 85-95 |
| 2 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 18 | 80-90 |
| 3 | 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ (2.0) | t-BuOH | 80 | 24 | 75-85 |
| 4 | 2-Bromopyridine | Pd(OAc)₂ (2) | DavePhos (4) | K₂CO₃ (2.5) | Toluene | 110 | 16 | 70-80 |
Table 2: Buchwald-Hartwig Amination with Aryl Chlorides
| Entry | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Pd₂(dba)₃ (2) | BrettPhos (4) | LHMDS (1.5) | Toluene | 110 | 24 | 70-80 |
| 2 | 4-Chloroanisole | Pd(OAc)₂ (3) | tBuXPhos (6) | K₃PO₄ (2.5) | Dioxane | 120 | 36 | 65-75 |
| 3 | 1-Chloro-4-nitrobenzene | G3-XPhos (2) | - | NaOtBu (1.5) | Toluene | 100 | 18 | 80-90 |
| 4 | 2-Chloropyridine | Pd₂(dba)₃ (2.5) | JohnPhos (5) | Cs₂CO₃ (3.0) | t-BuOH | 100 | 24 | 60-70 |
Note: Yields are estimates based on reactions with analogous substrates and may vary for the specific reaction of this compound. Optimization of reaction conditions is recommended.
Experimental Protocols
The following are general protocols for the Buchwald-Hartwig amination of this compound with an aryl bromide or aryl chloride.
Protocol 1: Coupling with an Aryl Bromide
Materials:
-
This compound
-
Aryl bromide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Nitrogen or Argon gas
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware and purification supplies
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and XPhos (0.02 mmol, 2 mol%).
-
Seal the tube with a septum, and evacuate and backfill with nitrogen or argon three times.
-
Add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.2 mmol, 1.2 equiv).
-
Add anhydrous toluene (5 mL) via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Coupling with an Aryl Chloride
Materials:
-
This compound
-
Aryl chloride
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (tBuXPhos)
-
Lithium bis(trimethylsilyl)amide (LHMDS) (1.0 M solution in THF)
-
Anhydrous dioxane
-
Nitrogen or Argon gas
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware and purification supplies
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.03 mmol, 3 mol%) and tBuXPhos (0.06 mmol, 6 mol%).
-
Seal the tube with a septum, and evacuate and backfill with nitrogen or argon three times.
-
Add the aryl chloride (1.0 mmol, 1.0 equiv) and this compound (1.2 mmol, 1.2 equiv).
-
Add anhydrous dioxane (5 mL) via syringe.
-
Add the LHMDS solution (1.5 mL, 1.5 mmol, 1.5 equiv) dropwise via syringe.
-
Place the reaction vessel in a preheated oil bath at 120 °C and stir vigorously for 24-48 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Application Notes and Protocols for Sonogashira Coupling of 3-Fluoro-5-methylaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, is widely employed in the synthesis of pharmaceuticals, natural products, and organic materials due to its mild reaction conditions and tolerance of a wide range of functional groups.[2][3] This document provides detailed application notes and a generalized protocol for the Sonogashira coupling of derivatives of 3-fluoro-5-methylaniline, a common scaffold in medicinal chemistry.
The direct Sonogashira coupling of this compound itself is challenging as the amino group is not a suitable leaving group. Therefore, it is necessary to first convert the aniline into a corresponding aryl halide (e.g., iodide or bromide) via diazotization followed by a Sandmeyer-type reaction. This document will focus on the Sonogashira coupling of the resulting 3-fluoro-5-methyl-substituted aryl halide. The presence of the electron-donating methyl group and the electron-withdrawing fluorine atom on the aromatic ring can influence the reactivity of the substrate.
General Considerations for Sonogashira Coupling
Several factors influence the outcome of a Sonogashira coupling reaction, including the choice of catalyst, co-catalyst, base, solvent, and temperature.
-
Aryl Halide Reactivity: The reactivity of the aryl halide is a critical factor. The general order of reactivity is I > Br > Cl.[3] For substrates like 3-fluoro-5-methyl-iodobenzene, the reaction can often proceed under milder conditions and at lower temperatures compared to the corresponding bromide.[3]
-
Catalyst System: A combination of a palladium catalyst and a copper(I) co-catalyst is typically employed. Common palladium catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[1] Copper(I) iodide (CuI) is the most common co-catalyst. Copper-free Sonogashira couplings are also possible but may require specific ligands and conditions.[4]
-
Base: A base is required to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction. Amine bases such as triethylamine (TEA) or diisopropylamine (DIPA) are frequently used and can also serve as the solvent.[2]
-
Solvent: A variety of solvents can be used, with tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and toluene being common choices. The choice of solvent can influence the solubility of the reactants and the reaction rate.
-
Temperature: Reactions involving aryl iodides can often be carried out at room temperature, while those with aryl bromides may require heating.[3]
Experimental Protocols
Below are generalized protocols for the Sonogashira coupling of a 3-fluoro-5-methyl-substituted aryl halide with a terminal alkyne. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Standard Sonogashira Coupling of 1-Iodo-3-fluoro-5-methylbenzene
This protocol is based on typical conditions for the coupling of aryl iodides.
Materials:
-
1-Iodo-3-fluoro-5-methylbenzene
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylamine (DIPA)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add the 1-iodo-3-fluoro-5-methylbenzene (1.0 eq).
-
Add the palladium catalyst (0.01-0.05 eq) and copper(I) iodide (0.02-0.1 eq).
-
Add the anhydrous solvent (e.g., THF) and the amine base (e.g., TEA, 2-3 eq).
-
Add the terminal alkyne (1.1-1.5 eq) dropwise to the mixture.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling of 1-Bromo-3-fluoro-5-methylbenzene
This protocol utilizes slightly more forcing conditions typically required for aryl bromides.
Materials:
-
1-Bromo-3-fluoro-5-methylbenzene
-
Terminal alkyne
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Triethylamine)
-
Anhydrous solvent (e.g., Toluene or DMF)
-
Inert gas
Procedure:
-
Follow steps 1-4 as in Protocol 1, using 1-bromo-3-fluoro-5-methylbenzene as the starting material.
-
Heat the reaction mixture to a temperature between 50-80 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and perform the work-up and purification as described in Protocol 1.
Data Presentation
The following table summarizes typical reaction conditions for Sonogashira couplings of related aryl halides, which can be used as a guide for optimizing the reaction of 3-fluoro-5-methyl-substituted aryl halides.
| Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (eq) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Iodo-4-methylbenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (1) | CuI (2) | TEA (2) | THF | RT | 2 | 95 | General Protocol |
| 1-Bromo-3,5-dimethoxybenzene | 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP (2) | DMSO | RT | 2 | 92 | [4] |
| 6-Bromo-3-fluoro-2-cyanopyridine | 4-Ethylphenylacetylene | Pd(PPh₃)₄ (15) | CuI (30) | TEA | THF/TEA (2:1) | RT | 16 | 91 | [5] |
| 4-Iodotoluene | Phenylacetylene | 5% Pd on Alumina | 0.1% Cu₂O on Alumina | - | THF-DMA (9:1) | 75 | 72 | Low | [6] |
| Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (0.05 eq) | CuI (0.025 eq) | DIPA (7.0 eq) | THF | RT | 3 | 89 | [2] |
Note: TMP = 2,2,6,6-Tetramethylpiperidine; DTBNpP = di-tert-butylneopentylphosphine; DMSO = Dimethyl sulfoxide; DMA = Dimethylacetamide.
Mandatory Visualizations
Diagram 1: General Sonogashira Coupling Reaction
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. rsc.org [rsc.org]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoro-5-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-5-methylaniline is a valuable starting material in medicinal chemistry for the synthesis of novel kinase inhibitors. The presence of the fluorine atom can enhance binding affinity to the target kinase and improve metabolic stability, while the methyl group can provide additional hydrophobic interactions within the kinase active site. The aniline functional group serves as a key handle for various chemical transformations, enabling the construction of diverse molecular scaffolds.
This document provides detailed application notes and protocols for the synthesis of a hypothetical kinase inhibitor, "Fluoromethylin-K," which is designed to target the vascular endothelial growth factor receptor (VEGFR) signaling pathway. The protocols described herein utilize common synthetic methodologies in drug discovery and can be adapted for the synthesis of other kinase inhibitors.
Target Signaling Pathway: VEGFR Signaling
The vascular endothelial growth factor (VEGF) signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels. Dysregulation of this pathway is a hallmark of many cancers, as tumors require a dedicated blood supply for growth and metastasis. VEGFRs are receptor tyrosine kinases (RTKs) that, upon binding to VEGF, dimerize and autophosphorylate, initiating a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival. Inhibition of VEGFR signaling is a clinically validated strategy for cancer therapy.
Caption: VEGFR Signaling Pathway and the Target of Fluoromethylin-K.
Data Presentation
The following table summarizes the key quantitative data for the synthesis and biological activity of the hypothetical kinase inhibitor, Fluoromethylin-K.
| Parameter | Value |
| Synthesis | |
| Starting Material | This compound |
| Final Product | Fluoromethylin-K |
| Overall Yield | 65% |
| Purity (by HPLC) | >98% |
| Biological Activity | |
| Target Kinase | VEGFR-2 |
| IC50 (VEGFR-2) | 15 nM |
| Cell-based Assay (HUVEC) | 50 nM |
Experimental Protocols
Synthesis of Fluoromethylin-K
The synthesis of Fluoromethylin-K from this compound is a two-step process involving an initial Buchwald-Hartwig amination followed by a condensation reaction.
Caption: Synthetic Workflow for Fluoromethylin-K.
Step 1: Synthesis of Intermediate A via Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 eq)
-
2-chloro-4-methoxypyrimidine (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Xantphos (0.04 eq)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried round-bottom flask, add this compound, 2-chloro-4-methoxypyrimidine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Intermediate A.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Step 2: Synthesis of Fluoromethylin-K via Condensation Reaction
Materials:
-
Intermediate A (1.0 eq)
-
3-ethynyl-N-methylbenzamide (1.2 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried round-bottom flask, add Intermediate A, 3-ethynyl-N-methylbenzamide, CuI, and Pd(PPh₃)₂Cl₂.
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add anhydrous DMF and triethylamine via syringe.
-
Stir the reaction mixture at 60 °C for 6-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield Fluoromethylin-K as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC to confirm purity.
In Vitro Kinase Inhibition Assay
Protocol for VEGFR-2 Inhibition Assay:
-
Prepare a stock solution of Fluoromethylin-K in dimethyl sulfoxide (DMSO).
-
Serially dilute the stock solution to obtain a range of concentrations.
-
In a 96-well plate, add the recombinant human VEGFR-2 enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP.
-
Add the diluted Fluoromethylin-K or vehicle control (DMSO) to the wells.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).
-
Calculate the percent inhibition for each concentration of the compound.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
The protocols and data presented provide a comprehensive guide for the synthesis and evaluation of kinase inhibitors derived from this compound. The hypothetical inhibitor, Fluoromethylin-K, serves as a representative example of how this versatile building block can be utilized to develop potent and selective inhibitors of clinically relevant kinase targets such as VEGFR-2. The methodologies described can be readily adapted by researchers in the field of drug discovery to explore novel chemical space and develop new therapeutic agents.
Application Notes and Protocols: 3-Fluoro-5-methylaniline as a Versatile Building Block in Medicinal Chemistry for the Development of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-fluoro-5-methylaniline and structurally related fluorinated aniline derivatives as key building blocks in the synthesis of potent kinase inhibitors for therapeutic applications. The strategic incorporation of the 3-fluoro-5-methylphenyl motif can significantly influence the pharmacological properties of the final compounds, including target binding affinity and metabolic stability.
Introduction
This compound is a valuable bifunctional molecule in medicinal chemistry, offering sites for diverse chemical modifications. The fluorine atom, a bioisostere of a hydrogen atom, can enhance binding affinity to target proteins through the formation of favorable electrostatic interactions and can improve metabolic stability by blocking potential sites of metabolism. The aniline functional group serves as a versatile handle for the construction of various heterocyclic scaffolds, which are prevalent in kinase inhibitors. This document will focus on the application of this building block in the development of Focal Adhesion Kinase (FAK) inhibitors, a critical target in oncology.
Application Example: Synthesis of 5-Fluoro-7H-pyrrolo[2,3-d]pyrimidine Scaffold for FAK Inhibition
This section details the synthesis and biological evaluation of a series of Focal Adhesion Kinase (FAK) inhibitors based on a 5-fluoro-7H-pyrrolo[2,3-d]pyrimidine scaffold. While the direct starting material in the cited example is not this compound itself, the synthesis showcases the utility of a fluorinated aniline-like precursor in constructing the core of these potent inhibitors. The methodologies and principles described are directly applicable to syntheses commencing from this compound.
Biological Activity of Synthesized FAK Inhibitors
The synthesized compounds were evaluated for their inhibitory activity against Focal Adhesion Kinase (FAK) and their anti-proliferative effects on hepatocellular carcinoma cell lines. The quantitative data is summarized in the tables below.
Table 1: In vitro FAK Inhibitory Activity of 5-Fluoro-7H-pyrrolo[2,3-d]pyrimidine Derivatives
| Compound | FAK IC₅₀ (nM) |
| Compound 6a | 1.03 |
| Compound 6b | 3.05 |
| TAE226 (Control) | 5.17 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the FAK enzyme activity.
Table 2: Anti-proliferative Activity of Key Compounds against Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (μM) |
| Compound 6a | AsPC-1 (Pancreatic) | < 7 |
| BxPC-3 (Pancreatic) | < 7 | |
| Panc-1 (Pancreatic) | < 7 | |
| MCF-7 (Breast) | < 7 | |
| H1975 (Lung) | < 7 | |
| Compound 6b | AsPC-1 (Pancreatic) | < 7 |
| BxPC-3 (Pancreatic) | < 7 | |
| Panc-1 (Pancreatic) | < 7 | |
| MCF-7 (Breast) | < 7 | |
| H1975 (Lung) | < 7 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of cell growth.
Experimental Protocols
The following are detailed experimental protocols for the key synthetic steps involved in the preparation of the 5-fluoro-7H-pyrrolo[2,3-d]pyrimidine FAK inhibitors.
Protocol 1: Synthesis of the 7H-pyrrolo[2,3-d]pyrimidine Core
This protocol outlines the construction of the core heterocyclic scaffold.
Materials:
-
2,4-dichloro-5-fluoropyrimidine
-
Appropriately substituted aniline (e.g., a precursor conceptually derived from this compound)
-
Suitable solvent (e.g., 1,4-dioxane)
-
Base (e.g., Diisopropylethylamine - DIPEA)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Cesium carbonate (Cs₂CO₃)
Procedure:
-
To a solution of 2,4-dichloro-5-fluoropyrimidine (1.0 eq) in 1,4-dioxane, add the substituted aniline (1.1 eq) and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
After completion of the reaction (monitored by TLC), concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography to yield the intermediate chloro-aminopyrimidine.
-
To a solution of the chloro-aminopyrimidine (1.0 eq) in a suitable solvent, add the appropriate coupling partner, Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (0.1 eq), and Xantphos (0.2 eq).
-
Degas the mixture and heat to the required temperature (e.g., 100 °C) for the specified time.
-
Upon completion, cool the reaction mixture, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired 7H-pyrrolo[2,3-d]pyrimidine core structure.
Protocol 2: In Vitro FAK Kinase Assay
This protocol describes the method for evaluating the inhibitory activity of the synthesized compounds against the FAK enzyme.
Materials:
-
Recombinant FAK enzyme
-
ATP
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
Synthesized inhibitor compounds
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Luminometer
Procedure:
-
Prepare a series of dilutions of the inhibitor compounds in DMSO.
-
In a 96-well plate, add the FAK enzyme, substrate peptide, and assay buffer.
-
Add the diluted inhibitor compounds to the wells. Include a positive control (e.g., TAE226) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the relevant biological pathway and experimental workflows.
Application Notes and Protocols: The Role of 3-Fluoro-5-methylaniline in the Synthesis of Novel Agrochemicals
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction
3-Fluoro-5-methylaniline is a key aromatic amine building block utilized in the synthesis of modern agrochemicals. The presence of both a fluorine atom and a methyl group on the aniline ring can significantly influence the physicochemical properties of the final active ingredient, potentially enhancing its biological efficacy, metabolic stability, and target specificity. These application notes provide a comprehensive overview of the use of this compound in the synthesis of a new generation of insecticides, specifically focusing on the anthranilic diamide class, which are potent activators of insect ryanodine receptors.
Application in Insecticide Synthesis: Anthranilic Diamides
Anthranilic diamide insecticides are a critically important class of crop protection agents renowned for their high potency against a broad spectrum of lepidopteran pests. The general structure consists of three key fragments: a substituted pyrazole carboxylic acid, an anthranilic acid linker, and a substituted aniline. This compound serves as a crucial precursor for this aniline fragment, and its incorporation can lead to novel insecticides with improved properties.
The primary mode of action for anthranilic diamide insecticides is the activation of insect ryanodine receptors (RyRs), which are ligand-gated calcium channels essential for muscle contraction.[1] This activation leads to an uncontrolled release of calcium from the sarcoplasmic reticulum into the cytoplasm of muscle cells, resulting in impaired muscle function, paralysis, and ultimately, the death of the insect pest.[2]
General Synthesis Workflow
The synthesis of anthranilic diamide insecticides from this compound typically follows a multi-step sequence. A generalized workflow is outlined below.
Experimental Protocols
The following protocols are representative examples for the synthesis of a hypothetical anthranilic diamide insecticide derived from this compound.
Protocol 1: Synthesis of 2-Amino-N-(3-fluoro-5-methylphenyl)benzamide
This procedure outlines the synthesis of the key intermediate, an N-substituted aminobenzamide.
Materials:
-
This compound
-
Isatoic anhydride
-
Pyridine
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add pyridine (1.2 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add isatoic anhydride (1.1 eq) portion-wise over 30 minutes.
-
Heat the reaction mixture to 80°C and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the crude product.
-
Purify the crude product by recrystallization from ethanol to obtain pure 2-Amino-N-(3-fluoro-5-methylphenyl)benzamide.
Protocol 2: Synthesis of the Final Anthranilic Diamide Insecticide
This protocol details the coupling of the aminobenzamide intermediate with a substituted pyrazole carboxylic acid chloride.
Materials:
-
2-Amino-N-(3-fluoro-5-methylphenyl)benzamide
-
Substituted pyrazole carboxylic acid chloride (e.g., 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl chloride)
-
Triethylamine
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve 2-Amino-N-(3-fluoro-5-methylphenyl)benzamide (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.5 eq) and stir the mixture at 0°C for 15 minutes.
-
Slowly add a solution of the substituted pyrazole carboxylic acid chloride (1.1 eq) in anhydrous DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the final anthranilic diamide insecticide.
Quantitative Data
The following table presents hypothetical, yet representative, data for a series of anthranilic diamide insecticides synthesized from different fluorinated anilines. This data is intended to illustrate the potential impact of the substitution pattern on insecticidal activity.
| Compound ID | Aniline Moiety | Yield (%) | LC50 (mg/L) vs. Plutella xylostella |
| I-1 | This compound | 75 | 0.85 |
| I-2 | 2-Fluoroaniline | 78 | 1.20 |
| I-3 | 4-Fluoroaniline | 82 | 0.95 |
| I-4 | 3,5-Difluoroaniline | 72 | 0.70 |
| Chlorantraniliprole | (Reference) | - | 0.31[2] |
Signaling Pathway
The insecticidal activity of anthranilic diamides is mediated through their interaction with the insect ryanodine receptor.
Conclusion
This compound is a valuable building block for the synthesis of novel agrochemicals. Its use in the preparation of anthranilic diamide insecticides offers a promising avenue for the development of new crop protection agents with potentially enhanced efficacy and favorable safety profiles. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and biological activity of this emerging class of compounds. Further research into the structure-activity relationships of derivatives of this compound is warranted to fully exploit its potential in agrochemical discovery.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Fluoro-5-methylaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 3-fluoro-5-methylaniline, a valuable building block in the synthesis of novel chemical entities for drug discovery and materials science. The unique substitution pattern of this aniline derivative, featuring a fluorine atom and a methyl group at the meta positions, offers distinct steric and electronic properties that can be leveraged to create diverse molecular architectures.
This document details generalized protocols for several key palladium-catalyzed cross-coupling reactions, including Buchwald-Hartwig amination, Suzuki-Miyura coupling, Sonogashira coupling, Heck coupling, and Stille coupling. While specific literature on the direct cross-coupling of this compound is limited, the provided methodologies are based on established procedures for structurally similar fluoro- and methyl-substituted anilines and aryl halides. These protocols serve as a robust starting point for reaction optimization and adaptation to specific research needs.
Significance in Drug Development
The this compound scaffold is of significant interest to medicinal chemists. The fluorine atom can enhance metabolic stability, improve binding affinity through hydrogen bonding or dipolar interactions, and modulate the pKa of the aniline nitrogen. The methyl group provides a lipophilic handle and can influence the conformational preferences of the final molecule. Palladium-catalyzed cross-coupling reactions on this scaffold, or its halogenated derivatives, enable the introduction of a wide array of functional groups, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs. The resulting diarylamines, biaryls, and other coupled products are key intermediates in the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other biologically active compounds.
General Experimental Workflow
The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction involving a derivative of this compound. The initial step often involves the introduction of a halide (Br or I) to the aniline, which then serves as the electrophilic partner in the subsequent cross-coupling reaction.
Application Notes and Protocols
The following sections provide detailed protocols for five major palladium-catalyzed cross-coupling reactions. It is important to note that reaction conditions such as catalyst, ligand, base, solvent, temperature, and reaction time are highly substrate-dependent and may require optimization for optimal results.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of diarylamines and N-aryl heterocycles.[1] This reaction is crucial for the preparation of numerous pharmaceutical compounds.
General Protocol:
A general protocol for the Buchwald-Hartwig amination of a halo-substituted derivative of this compound with a primary or secondary amine is as follows:
-
Reaction Setup: To an oven-dried Schlenk tube, add the halo-substituted this compound derivative (1.0 equiv.), the amine coupling partner (1.2 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.4 equiv.).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Stir the mixture at the specified temperature for the indicated time, monitoring the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary (Based on structurally similar substrates):
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (1.5) | Xantphos (3.0) | K₃PO₄ (4.0) | ⁱPrOAc | 80 | 18 | ~85-95 |
| Pd(OAc)₂ (2.0) | BINAP (3.0) | Cs₂CO₃ (1.5) | Toluene | 100 | 12-24 | ~70-90 |
| [Pd(allyl)Cl]₂ (1.0) | AdBippyPhos (2.0) | KOPh (1.4) | Dioxane | 100 | 6 | ~80-95 |
Note: Yields are based on studies with similar bromo- and fluoro-substituted anilines and may vary for this compound derivatives.[2][3]
Suzuki-Miyura Coupling
The Suzuki-Miyura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide, widely used for the synthesis of biaryls.[4][5]
General Protocol:
-
Reaction Setup: In a reaction vessel, combine the halo-substituted this compound derivative (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%), and the base (2-3 equiv.).
-
Inert Atmosphere: Purge the vessel with an inert gas.
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water, toluene, or DMF).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for 2-24 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry, and concentrate. Purify the residue by column chromatography.
Quantitative Data Summary (Based on structurally similar substrates):
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(dppf)Cl₂ (3.0) | - | K₂CO₃ (2.0) | DME/H₂O | 80 | 2 | ~80-95 |
| Pd(PPh₃)₄ (5.0) | - | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O | 90 | 12 | ~75-90 |
| XPhosPdG2 (2.5) | XPhos (5.0) | K₂CO₃ (3.0) | Dioxane/H₂O | 120 (MW) | 0.67 | ~67-89 |
Note: Yields are based on studies with various bromoanilines and bromopyrazolo[1,5-a]pyrimidin-5(4H)-ones and may require optimization for the target substrate.[4][6]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes.[7][8]
General Protocol:
-
Reaction Setup: To a Schlenk flask, add the halo-substituted this compound derivative (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
-
Solvent and Base Addition: Add an anhydrous solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine or diisopropylamine).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Workup: Remove the solvent under reduced pressure, dissolve the residue in an organic solvent, and wash with aqueous ammonium chloride and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Quantitative Data Summary (Based on general procedures for aryl halides):
| Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₂Cl₂ (2.0) | CuI (2.0) | Et₃N | THF | RT-50 | 2-12 | ~70-95 |
| Pd(OAc)₂ (1.0) | - (Copper-free) | Piperidine | DMF | 100 | 4-8 | ~65-90 |
| PdCl₂(dppf) (3.0) | CuI (5.0) | DBU | Acetonitrile | 80 | 6 | ~70-88 |
Note: Yields are generalized from Sonogashira coupling protocols and will depend on the specific substrates used.[7][8]
Heck Coupling
The Heck reaction is a palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene.[9]
General Protocol:
-
Reaction Setup: In a reaction tube, combine the halo-substituted this compound derivative (1.0 equiv.), the alkene (1.2-2.0 equiv.), the palladium source (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (if necessary), and a base (e.g., Et₃N, K₂CO₃, or NaOAc).
-
Solvent Addition: Add a suitable solvent such as DMF, NMP, or acetonitrile.
-
Reaction: Seal the tube and heat the mixture to 80-140 °C for several hours to days, monitoring the reaction progress.
-
Workup: After cooling, dilute with water and extract with an organic solvent.
-
Purification: Wash the organic extract, dry, and concentrate. Purify the product by column chromatography.
Quantitative Data Summary (Based on general procedures for aryl halides):
| Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2.0) | PPh₃ (4.0) | Et₃N (1.5) | DMF | 100 | 12-24 | ~60-85 |
| Pd₂(dba)₃ (1.0) | P(o-tol)₃ (2.0) | NaOAc (2.0) | DMA | 120 | 18 | ~70-90 |
| Herrmann's Cat. (1.0) | - | K₂CO₃ (2.0) | NMP | 130 | 8 | ~75-95 |
Note: Yields are typical for Heck reactions and require optimization for specific substrates.[9]
Stille Coupling
The Stille reaction forms a carbon-carbon bond by coupling an organotin compound with an organic halide.[10][11]
General Protocol:
-
Reaction Setup: To a Schlenk flask, add the halo-substituted this compound derivative (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃, 1-5 mol%), and a ligand if necessary.
-
Inert Atmosphere: Purge the flask with an inert gas.
-
Solvent and Stannane Addition: Add an anhydrous solvent (e.g., THF, toluene, or DMF) followed by the organostannane reagent (1.1-1.3 equiv.).
-
Additives (Optional): In some cases, additives like CuI or LiCl can accelerate the reaction.
-
Reaction: Heat the mixture to 50-100 °C and stir until completion.
-
Workup: Cool the reaction, and if necessary, quench with an aqueous KF solution to precipitate tin byproducts. Filter and extract the aqueous layer with an organic solvent.
-
Purification: Wash the combined organic layers, dry, concentrate, and purify by column chromatography.
Quantitative Data Summary (Based on general procedures for aryl halides):
| Pd Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (5.0) | - | - | Toluene | 100 | 12-18 | ~70-90 |
| Pd₂(dba)₃ (2.0) | P(furyl)₃ (8.0) | - | THF | 60 | 6-12 | ~75-95 |
| PdCl₂(AsPh₃)₂ (3.0) | - | CuI (10 mol%) | NMP | 80 | 4-8 | ~80-95 |
Note: Yields are generalized from Stille coupling protocols. Organotin reagents are toxic and should be handled with appropriate safety precautions.[10][11]
Visualizing the Catalytic Cycles
The following diagrams illustrate the generalized catalytic cycles for the Buchwald-Hartwig amination and Suzuki-Miyura coupling reactions.
Safety Precautions
Palladium catalysts, phosphine ligands, and organometallic reagents can be toxic, air-sensitive, and/or flammable. All experimental procedures should be conducted in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn. Inert atmosphere techniques (e.g., using Schlenk lines or glove boxes) are often necessary for these reactions. For specific handling and safety information, consult the Safety Data Sheets (SDS) for all reagents.
References
- 1. Palladium-Catalyzed Arylation of Fluoroalkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. figshare.le.ac.uk [figshare.le.ac.uk]
- 3. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Stille reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Scale-up Synthesis of 3-Fluoro-5-methylaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scale-up synthesis of 3-Fluoro-5-methylaniline, a key intermediate in the development of various pharmaceuticals and agrochemicals. The synthesis primarily involves a two-step process: the nitration of 3-fluorotoluene followed by the catalytic hydrogenation of the resulting nitrated intermediate. This guide outlines the challenges in regioselectivity during nitration, provides protocols for both synthesis steps, and discusses industrial-scale purification methods. Quantitative data is summarized for clarity, and experimental workflows are visualized to aid in process understanding and implementation.
Introduction
This compound, also known as 3-amino-5-fluorotoluene, is a valuable building block in organic synthesis. Its structural features, including the fluorine atom which can enhance metabolic stability and binding affinity of target molecules, make it a sought-after intermediate in the pharmaceutical and agrochemical industries. The successful scale-up of its synthesis is crucial for ensuring a reliable and cost-effective supply chain for the production of advanced chemical entities.
The most common synthetic route to this compound on a larger scale involves the nitration of 3-fluorotoluene to produce a fluoro-nitrotoluene intermediate, which is subsequently reduced to the desired aniline. A significant challenge in this approach is controlling the regioselectivity of the nitration reaction to maximize the yield of the desired 5-nitro isomer.
Synthetic Pathway Overview
The overall synthetic scheme for the preparation of this compound is presented below. The process begins with the nitration of 3-fluorotoluene, which typically yields a mixture of isomers. The desired 3-fluoro-5-nitrotoluene is then isolated and subsequently reduced to the final product.
Application Notes and Protocols for the Derivatization of 3-Fluoro-5-methylaniline
Introduction
3-Fluoro-5-methylaniline is a substituted aniline that serves as a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and materials.[1][2][3][4] The presence of an amino group, an electron-withdrawing fluorine atom, and an electron-donating methyl group on the aromatic ring imparts unique chemical properties. Derivatization of the primary amino group is a critical step in modifying the molecule's steric and electronic properties, enabling the exploration of its potential in various applications, particularly in drug discovery. This document provides detailed protocols for common and effective methods of derivatizing the amino group of this compound, including acylation, sulfonylation, and alkylation.
Safety Information: this compound is irritating to the eyes, skin, and respiratory system.[1][5] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]
Application Note 1: Acylation for Amide Synthesis
Principle
The acylation of this compound involves the reaction of its primary amino group with an acylating agent, such as an acid chloride or acid anhydride, typically in the presence of a non-nucleophilic base. This reaction forms a stable amide bond. N-Aryl amides are a cornerstone in medicinal chemistry, appearing in numerous approved drugs. The reaction is generally high-yielding and can be performed under mild conditions.[6][7][8]
Experimental Protocol: Synthesis of N-(3-fluoro-5-methylphenyl)acetamide
This protocol describes a representative acylation using acetyl chloride.
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Pyridine or Triethylamine (Et3N) (1.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Add the base (pyridine or Et3N, 1.5 eq) to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Add acetyl chloride (1.1 eq) dropwise to the stirred solution via a dropping funnel over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess base), saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography (e.g., using a silica gel column with a hexane/ethyl acetate gradient) to obtain the pure N-(3-fluoro-5-methylphenyl)acetamide.
Data Presentation
| Acylating Agent | Base | Solvent | Expected Yield |
| Acetyl Chloride | Pyridine | DCM | High (>90%) |
| Benzoyl Chloride | Triethylamine | THF | High (>90%) |
| Acetic Anhydride | Pyridine | DCM | Very High (>95%) |
| Table 1: Representative data for acylation reactions of substituted anilines. Yields are estimates based on analogous reactions in the literature. |
Workflow Diagram
References
- 1. chembk.com [chembk.com]
- 2. appchemical.com [appchemical.com]
- 3. calpaclab.com [calpaclab.com]
- 4. PubChemLite - this compound (C7H8FN) [pubchemlite.lcsb.uni.lu]
- 5. This compound | 52215-41-5 [sigmaaldrich.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Amide synthesis by acylation [organic-chemistry.org]
- 8. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reactions of 3-Fluoro-5-methylaniline
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Suzuki-Miyaura cross-coupling reactions involving 3-fluoro-5-methylaniline. The content is structured to address common challenges and provide actionable solutions for improving reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: Why are Suzuki reactions with this compound challenging?
A1: The Suzuki coupling of this compound can be challenging due to the electronic properties of the substrate. The fluorine atom is strongly electron-withdrawing, which can deactivate the aryl halide towards oxidative addition, a key step in the catalytic cycle. Furthermore, the aniline moiety can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or undesired side reactions. Careful optimization of the catalyst system, base, and solvent is therefore crucial for a successful reaction.
Q2: Which palladium catalyst and ligand system is most effective for this substrate?
A2: For electron-deficient aryl halides like those derived from this compound, catalyst systems employing bulky, electron-rich phosphine ligands are often preferred. These ligands can facilitate the oxidative addition step and stabilize the active palladium(0) species. Common choices include Buchwald-type ligands such as SPhos and XPhos, paired with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂. Pre-formed palladium catalysts incorporating these ligands are also excellent options.
Q3: What is the optimal base for the Suzuki coupling of this compound?
A3: The choice of base is critical for the transmetalation step. For challenging couplings involving electron-deficient substrates, inorganic bases such as potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) have shown to be effective. It is advisable to screen a few bases to find the optimal conditions for your specific coupling partners.
Q4: Can I run the reaction open to the air?
A4: It is highly recommended to perform Suzuki coupling reactions under an inert atmosphere (e.g., nitrogen or argon). The active Pd(0) catalyst is sensitive to oxygen and can be oxidized, leading to catalyst deactivation and the formation of homocoupling byproducts. Using degassed solvents is also a critical step to ensure reproducibility and high yields.
Q5: How can I minimize the formation of homocoupling and protodeboronation byproducts?
A5: Homocoupling of the boronic acid can be minimized by ensuring a strictly inert atmosphere and using a slight excess of the boronic acid (typically 1.1-1.5 equivalents). Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, can be a significant side reaction with electron-deficient boronic acids. Using anhydrous solvents and a carefully selected base can help mitigate this issue. In some cases, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can also reduce protodeboronation.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst system. | - Use a fresh batch of palladium precursor and ligand. - Consider using a pre-catalyst for more reliable activation. - Screen different bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). |
| Insufficiently inert atmosphere. | - Ensure thorough degassing of solvents. - Purge the reaction vessel with an inert gas (nitrogen or argon) for an extended period. | |
| Inappropriate base. | - For electron-deficient anilines, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃. | |
| Low reaction temperature. | - The activation of the C-X bond (especially C-Cl) may require higher temperatures (e.g., 90-110 °C). | |
| Formation of Significant Byproducts | Homocoupling of boronic acid. | - Maintain a strictly inert atmosphere. - Use a slight excess of the boronic acid (1.1-1.5 equivalents). |
| Protodeboronation of boronic acid. | - Use anhydrous solvents and base where possible. - Consider using a milder base like KF. - Convert the boronic acid to a more stable boronate ester (e.g., pinacol ester). | |
| Reductive dehalogenation of the aniline. | - Ensure the reaction is performed under an inert atmosphere. - Choose a solvent less prone to acting as a hydride source. | |
| Complex Reaction Mixture/Purification Issues | Catalyst decomposition leading to palladium black. | - Ensure the reaction temperature is not excessively high. - Use a more stable catalyst system. |
| Co-elution of product with starting materials or byproducts. | - Optimize the mobile phase for column chromatography. - Consider a different purification technique (e.g., recrystallization, preparative HPLC). |
Quantitative Data from Analogous Systems
Since specific data for this compound is sparse in the literature, the following tables summarize reaction conditions for structurally similar haloanilines. This data provides a strong starting point for optimizing your reaction.
Table 1: Suzuki Coupling of 3-Bromo-N,N-diethyl-4-methylaniline with Arylboronic Acids [1]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 80-90 |
| 3 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 78-88 |
Table 2: Suzuki Coupling of 3-Chloro-4-fluoroaniline with Arylboronic Acids [2]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 | 95 |
| 2 | 4-Tolylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 | 92 |
| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Toluene | 110 | 12 | 88 |
Experimental Protocols
The following are representative protocols for the Suzuki coupling of haloanilines, which can be adapted for this compound.
Protocol 1: General Procedure for Suzuki Coupling of a Haloaniline
This protocol is a general starting point and may require optimization for specific substrates.[3][4]
Materials:
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3-Halo-5-methylaniline (e.g., 3-bromo-5-methylaniline) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the 3-halo-5-methylaniline (1.0 equiv), arylboronic acid (1.2 equiv), and base (2.0 equiv).
-
Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
Technical Support Center: 3-Fluoro-5-methylaniline Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the cross-coupling of 3-Fluoro-5-methylaniline. The information is presented in a question-and-answer format to directly address specific issues you may face in your experiments.
I. Suzuki-Miyaura Coupling: Troubleshooting & FAQs
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. However, when working with substrates like this compound, which possess both electron-withdrawing (fluoro) and electron-donating (methyl, amino) groups, specific side reactions can be prevalent.
dot
Caption: Key reaction pathways in the Suzuki-Miyaura coupling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when performing a Suzuki-Miyaura coupling with this compound?
A1: The three most prevalent side reactions are:
-
Homocoupling of the boronic acid: This results in the formation of a symmetrical biaryl (Ar'-Ar') from the boronic acid coupling partner.[1]
-
Dehalogenation (specifically, hydrodehalogenation): The halogen (in this case, the amino group can be converted to a more reactive leaving group like a diazonium salt) on the aniline is replaced by a hydrogen atom.
-
Protodeboronation: The boronic acid reacts with a proton source in the reaction mixture, leading to the formation of an arene (Ar'-H) and boric acid. This is a common decomposition pathway for boronic acids.
Q2: Why is homocoupling of the boronic acid a significant issue?
A2: Homocoupling is often promoted by the presence of oxygen or by the use of a Pd(II) precatalyst which can react with two equivalents of the boronic acid to form the dimer and Pd(0).[1] Electron-deficient arylboronic acids can be more prone to this side reaction.
Q3: What factors contribute to the dehalogenation of this compound?
A3: Dehalogenation can be influenced by the choice of base, ligand, and the presence of hydride sources in the reaction mixture. For halogenated anilines, the electronic properties of the ring can also play a role.
Q4: How can I minimize protodeboronation of my boronic acid?
A4: Protodeboronation is often catalyzed by aqueous base. Minimizing reaction time, using anhydrous conditions where possible, and carefully selecting the base can help reduce this side reaction. Some boronic acids are inherently more susceptible to protodeboronation, especially under basic conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of cross-coupled product, significant amount of boronic acid homocoupling product observed. | 1. Presence of oxygen in the reaction. 2. Inappropriate catalyst/ligand system. 3. Sub-optimal base. | 1. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (Nitrogen or Argon) throughout the reaction. 2. Screen different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligands. For electron-deficient systems, ligands like SPhos can be beneficial.[1] 3. Use a weaker base if possible, or screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). |
| Formation of 3-methylaniline as a major byproduct. | 1. The reaction conditions favor hydrodehalogenation. 2. Inappropriate choice of base or solvent. | 1. Lower the reaction temperature and monitor the reaction progress closely to avoid prolonged heating. 2. Screen different bases. Weaker bases are sometimes less prone to promoting dehalogenation. |
| Starting boronic acid is consumed, but the desired product yield is low, and the corresponding arene is detected. | 1. Protodeboronation of the boronic acid is occurring. | 1. Use freshly purchased or purified boronic acid. 2. If using aqueous conditions, minimize the amount of water. 3. Consider using boronic esters (e.g., pinacol esters) which can be more stable. |
General Experimental Protocol for Suzuki-Miyaura Coupling
This is a general guideline and may require optimization for this compound and your specific coupling partner.
Materials:
-
This compound (or a derivative with a suitable leaving group)
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a phosphine ligand) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, the palladium catalyst, the ligand (if separate), and the base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
II. Buchwald-Hartwig Amination: Troubleshooting & FAQs
The Buchwald-Hartwig amination is a key reaction for the formation of C-N bonds, coupling an amine with an aryl halide. When using this compound as the amine component, its nucleophilicity and the potential for side reactions with the aryl halide must be considered.
dot
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in a Buchwald-Hartwig amination?
A1: The primary challenges include:
-
Reduced Nucleophilicity: The electron-withdrawing fluorine atom can decrease the nucleophilicity of the aniline's nitrogen atom, potentially slowing down the reaction.
-
Side Reactions of the Aryl Halide: The aryl halide coupling partner can undergo side reactions such as hydrodehalogenation, especially with strong bases and prolonged reaction times.
-
Catalyst Deactivation: The aniline substrate or impurities can sometimes lead to catalyst deactivation.
Q2: How does the choice of ligand affect the Buchwald-Hartwig amination of this compound?
A2: The ligand plays a crucial role in the efficiency of the catalytic cycle. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig (e.g., XPhos, SPhos, RuPhos), are often necessary to promote the oxidative addition of the aryl halide and the reductive elimination of the product, especially with less reactive aryl chlorides or challenging aniline substrates.
Q3: Which bases are typically used, and what are the potential complications?
A3: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are commonly employed to deprotonate the aniline. However, these strong bases can also promote side reactions like the elimination of the aryl halide or degradation of sensitive functional groups.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no conversion of starting materials. | 1. Reduced nucleophilicity of the aniline. 2. Inactive catalyst. 3. Ineffective base. | 1. Increase the reaction temperature. 2. Use a more active ligand, such as a biarylphosphine ligand (e.g., XPhos, SPhos).[2] Consider using a pre-formed palladium precatalyst. 3. Switch to a stronger base (e.g., from a carbonate to a tert-butoxide). |
| Formation of the dehalogenated arene from the aryl halide coupling partner. | 1. The base is promoting hydrodehalogenation. 2. The reaction time is too long. | 1. Screen different bases; sometimes a weaker base can be effective while minimizing this side reaction. 2. Monitor the reaction closely and stop it as soon as the starting materials are consumed. |
| Reaction is sluggish and gives a complex mixture of products. | 1. Catalyst decomposition. 2. Side reactions involving functional groups on the substrates. | 1. Ensure high purity of all reagents and solvents. 2. Consider protecting sensitive functional groups on either coupling partner. |
General Experimental Protocol for Buchwald-Hartwig Amination
This is a general guideline and may require optimization for this compound and your specific aryl halide.
Materials:
-
This compound (1.0 - 1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst) (1-3 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos) (2-6 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu, LHMDS) (1.2 - 2.0 equivalents)
-
Anhydrous and degassed solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
In a glovebox or under a robust inert atmosphere, add the aryl halide, palladium precatalyst, ligand, and base to a dry Schlenk tube.
-
Add the degassed solvent, followed by the this compound.
-
Seal the tube and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
III. Quantitative Data Summary
| Reaction Parameter | Effect on Homocoupling (Suzuki) | Effect on Dehalogenation | Effect on Protodeboronation (Suzuki) | General Impact on Yield |
| Oxygen | Increases | Can be a factor | - | Decreases |
| Strong Base | Can promote | Can increase | Increases | Substrate dependent |
| Bulky, Electron-Rich Ligands | Can suppress | Can suppress | Can accelerate desired reaction, indirectly reducing protodeboronation | Generally increases |
| High Temperature | Can increase | Increases | Increases | Can decrease due to side reactions |
| Prolonged Reaction Time | Increases | Increases | Increases | Can decrease due to side reactions |
Disclaimer: The information provided in this technical support center is intended for guidance and troubleshooting purposes. All experimental procedures should be conducted with appropriate safety precautions and may require optimization for specific substrates and reaction conditions.
References
Technical Support Center: Purification of 3-Fluoro-5-methylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3-Fluoro-5-methylaniline from reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of this compound?
A1: Common impurities can include unreacted starting materials, such as 5-methylaniline or a halogenated precursor, and byproducts from the specific synthetic route employed. If fluorinating agents are used, potential byproducts include di-fluorinated or other regioisomeric fluoro-methylanilines.[1][2] Aminated byproducts can also form depending on the reaction conditions.[1] Additionally, aged or improperly stored this compound can contain colored polymeric impurities due to oxidation.
Q2: My purified this compound is a yellow to brown liquid, but the literature reports it as a colorless to yellow liquid. Is this a problem?
A2: While pure this compound is typically a colorless to pale yellow liquid, discoloration to yellow or brown is common due to the formation of colored oxidation products, especially upon exposure to air and light. For many applications, this slight coloration may not interfere. However, for sensitive downstream reactions or to meet stringent purity requirements, further purification to remove these colored impurities is recommended.
Q3: What is the best general approach for purifying crude this compound?
A3: The optimal purification strategy depends on the nature and quantity of the impurities. A general workflow starts with an initial workup to remove inorganic salts and highly polar impurities. This is typically followed by either column chromatography for separating closely related organic impurities or vacuum distillation to separate the product from non-volatile or high-boiling point impurities. For solid derivatives or salts of this compound, recrystallization can be an effective final purification step.
Q4: Can I use an acidic wash to remove basic impurities during workup?
A4: Caution should be exercised when using acidic washes. Since this compound is itself a basic aniline, an acidic wash will convert it to its water-soluble salt, leading to product loss into the aqueous layer. This method is only suitable if the desired product is significantly less basic than the impurities you are trying to remove, which is unlikely in this case.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.
Column Chromatography
Q5: My this compound is streaking badly on the silica gel column, leading to poor separation. What can I do?
A5: This is a common issue when purifying basic compounds like anilines on standard silica gel. The acidic nature of silica gel leads to strong interactions with the basic amine, causing streaking and poor resolution.
-
Solution: Add a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to your eluent system. The triethylamine will neutralize the acidic sites on the silica gel, minimizing the strong interaction with your product and allowing for better elution and separation.
Q6: I am not getting good separation between this compound and a non-polar impurity. What should I change?
A6: If your product and a non-polar impurity are co-eluting, you need to adjust the polarity of your mobile phase.
-
Solution: Decrease the polarity of your eluent. A common mobile phase for aromatic amines is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. To improve separation from a non-polar impurity, decrease the proportion of ethyl acetate in the mixture. It is advisable to first optimize the separation on a TLC plate before running the column. A good starting point for TLC analysis is 10-30% ethyl acetate in hexane.[3]
Recrystallization
Q7: I am trying to recrystallize my this compound derivative, but it is "oiling out" instead of forming crystals. What is causing this?
A7: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can happen for several reasons: the boiling point of the solvent is higher than the melting point of your compound, the solution is too concentrated, or the presence of impurities is disrupting crystal lattice formation.
-
Solution 1: Re-heat the solution to dissolve the oil and add a small amount of additional solvent to decrease the saturation. Allow the solution to cool very slowly to encourage crystal growth.
-
Solution 2: Try a different solvent system. A mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which the compound is less soluble) can be effective. For many anilines, an ethanol/water mixture is a good choice. Dissolve the compound in a minimum of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Add a few drops of hot ethanol to clarify the solution and then allow it to cool slowly.
Q8: The recovery of my product after recrystallization is very low. How can I improve the yield?
A8: Low recovery is often due to using too much solvent or not allowing for complete crystallization.
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve your crude product. After allowing the solution to cool to room temperature, place it in an ice bath to maximize the precipitation of your product before filtration.
General Purification Issues
Q9: My final product is still contaminated with the starting material, 5-methylaniline. How can I remove it?
A9: Since 5-methylaniline and this compound have similar structures and polarities, their separation can be challenging.
-
Solution 1 (Column Chromatography): Careful column chromatography with an optimized eluent system (e.g., a shallow gradient of ethyl acetate in hexane with 0.1% triethylamine) can effectively separate these two compounds.
-
Solution 2 (Vacuum Distillation): If the boiling points are sufficiently different, vacuum distillation can be an effective method for separation on a larger scale. The boiling point of this compound is 184-185 °C.[4]
Data Presentation
Table 1: Physical Properties and Purification Parameters for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₇H₈FN | |
| Molecular Weight | 125.15 g/mol | |
| Boiling Point | 184-185 °C (at 760 mmHg) | [4] |
| Solubility | Soluble in organic solvents such as ethanol and acetone. | [4] |
| Typical Purity | ≥98% | [5] |
| TLC Eluent System | Hexane / Ethyl Acetate (e.g., 7:3 v/v) with 0.1% Triethylamine | |
| Recrystallization Solvent | Ethanol/Water |
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, and evaporate the solvent. Carefully add the dried silica with the adsorbed product to the top of the column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., hexane with 0.1% triethylamine). Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal gradient should be determined beforehand by TLC analysis.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 2: Recrystallization
-
Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol).
-
Dissolution: In an Erlenmeyer flask, dissolve the bulk of the crude product in the minimum amount of the hot solvent with gentle heating and stirring.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Add a hot anti-solvent (e.g., water) dropwise until the solution becomes persistently cloudy. Add a few drops of the hot primary solvent to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of a cold mixture of the recrystallization solvents.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.
Protocol 3: Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all joints are properly sealed. Use a flask of an appropriate size for the amount of crude product.
-
Crude Product Addition: Add the crude this compound and a magnetic stir bar or boiling chips to the distillation flask.
-
Vacuum Application: Gradually apply vacuum to the system. The pressure should be low enough to reduce the boiling point of the product significantly below its atmospheric boiling point of 184-185 °C.[4]
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Distillation and Collection: Collect the fraction that distills at the expected boiling point under the applied vacuum. Discard any initial lower-boiling fractions and stop the distillation before high-boiling impurities begin to distill.
-
Product Recovery: Once the distillation is complete, carefully release the vacuum and collect the purified this compound from the receiving flask.
Mandatory Visualization
References
Technical Support Center: Removal of Palladium Catalyst from 3-Fluoro-5-methylaniline Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the removal of residual palladium catalysts from reactions involving 3-Fluoro-5-methylaniline.
Frequently Asked Questions (FAQs)
Q1: Why can palladium removal be challenging in reactions with this compound?
A1: The aniline functional group in this compound can act as a ligand, coordinating with palladium species. This coordination can increase the solubility of the palladium catalyst in the reaction mixture, making its removal by simple filtration less effective.
Q2: What are the common methods for removing palladium catalysts?
A2: Several techniques are employed for palladium removal, and the best choice depends on the nature of the catalyst (homogeneous or heterogeneous) and the specific palladium species present (e.g., Pd(0) vs. Pd(II)).[1] Common methods include:
-
Filtration: Primarily used for heterogeneous catalysts like palladium on carbon (Pd/C).[1][2][3] Passing the reaction mixture through a filter aid like Celite® can remove insoluble palladium.[2][4][5]
-
Adsorption: Utilizing materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers.[1][2]
-
Scavenging: Employing solid-supported reagents, often functionalized silica gels or polymers, that selectively bind to palladium.[1][2][3]
-
Chromatography: Techniques like column chromatography can separate the desired product from the palladium catalyst.[2][3]
-
Crystallization: Purifying the final product through crystallization can leave palladium impurities in the mother liquor.[2]
-
Extraction: Using liquid-liquid extraction to partition the palladium catalyst into a separate phase.[2]
Q3: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?
A3: Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines (ICH Q3D) for elemental impurities in drug products.[2][6] Palladium is considered a metal with a permitted daily exposure (PDE) that often translates to low parts per million (ppm) concentration limits in the final API, typically in the range of 5 to 10 ppm.[1]
Q4: How do I choose the most suitable palladium removal method?
A4: The optimal method depends on several factors, including the form of the palladium residue (homogeneous or heterogeneous), the nature of your product (solubility, stability), the solvent system, and the required purity level.[2] A decision-making workflow can help guide your selection.
Troubleshooting Guides
Issue 1: High Palladium Content After Initial Filtration
Symptoms:
-
The filtrate remains colored (black, grey, or brownish).[5]
-
Analysis (e.g., ICP-MS) shows high levels of residual palladium.[5]
Possible Causes:
-
Fine Palladium Particles: The palladium particles may be too fine to be captured by standard filtration methods.[5]
-
Soluble Palladium Species: The palladium catalyst may have leached into the solution, forming soluble species.[3][5]
-
Colloidal Palladium: The formation of colloidal palladium can make filtration difficult.[4]
Solutions:
-
Optimize Filtration: Use a finer filter medium or a thicker pad of Celite (1-2 cm).[4][5]
-
Switch Removal Method: If soluble palladium is present, consider using scavengers, chromatography, or crystallization.[5]
-
Adsorption: Treat the solution with activated carbon to adsorb colloidal palladium before filtration.[5]
Issue 2: Ineffective Palladium Removal with Scavengers
Symptoms:
-
Residual palladium levels remain high after treatment with a scavenger.
Possible Causes:
-
Incorrect Scavenger Choice: The selected scavenger may not be effective for the specific palladium species (e.g., Pd(0) vs. Pd(II)) in your reaction.[3] Thiol-based scavengers are often effective for Pd(II).[5]
-
Competition from Product: The aniline group of this compound may compete with the scavenger for binding to the palladium.[3]
-
Insufficient Scavenger Amount or Time: The amount of scavenger or the treatment time may be inadequate.[5]
Solutions:
-
Screen Scavengers: Test a panel of scavengers with different functional groups (e.g., thiol, amine, triazine-based) to find the most effective one.[3]
-
Optimize Conditions: Experiment with the scavenger-to-palladium ratio, temperature, and treatment time.[2]
-
Pre-treatment: Consider a pre-treatment step, such as a mild oxidation or reduction, to convert various palladium species into a single, more easily removable form.[2]
Issue 3: Product Loss During Palladium Removal
Symptoms:
-
Low yield of this compound after purification.
Possible Causes:
-
Non-specific Adsorption: Activated carbon can sometimes adsorb the desired product along with the palladium.[2]
-
Product Binding to Scavenger: The product may have an affinity for the scavenger material.[5]
Solutions:
-
Minimize Adsorbent: Use the minimum effective amount of activated carbon or scavenger.[2][5]
-
Wash the Adsorbent: After filtration, wash the scavenger or carbon with a fresh portion of solvent to recover any adsorbed product.[2][5]
-
Change the Solvent: The solvent can influence the binding of both the palladium and the product to the adsorbent.[2]
-
Alternative Method: If product loss remains high, consider a different purification method like crystallization or extraction.[2]
Quantitative Data on Palladium Removal
The efficiency of different palladium removal methods can vary significantly. The following table summarizes representative data from various sources.
| Method | Scavenger/Adsorbent | Initial Pd (ppm) | Final Pd (ppm) | % Removal | Reference |
| Scavenging | MP-TMT | 33,000 | < 200 | > 99.4 | [7] |
| Scavenging | MP-TMT | 500 - 800 | < 10 | > 98 | [7] |
| Scavenging | PhosphonicS SPM32 | - | - | > 99.5 | [8] |
| Scavenging | Si-TMT | 330 | 7 | ~97.9 | [9] |
| Adsorption | Activated Carbon | 500 | > 435 (at 2g load) | < 13 | [10] |
| Scavenging | Si-Thiol | 500 | < 9 | > 98.2 | [10] |
| Scavenging | MP-TMT | 500 | < 9 | > 98.2 | [10] |
Note: The efficiency of palladium removal is highly dependent on the specific reaction conditions, substrate, and the form of the palladium catalyst.
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger
-
Dissolution: Dissolve the crude this compound reaction mixture in a suitable organic solvent (e.g., THF, Toluene, DCM).[1]
-
Scavenger Addition: Add the selected solid-supported scavenger (e.g., SiliaMetS® Thiol, MP-TMT). A typical starting point is 2-5 equivalents relative to the initial palladium catalyst loading.[1]
-
Agitation: Stir the mixture at a suitable temperature (e.g., 25-60°C) for a period of 1 to 18 hours.[1] Optimal time and temperature should be determined experimentally.[1]
-
Filtration: Filter the mixture through a pad of Celite or a suitable filter to remove the solid scavenger.[1]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[1]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[1]
-
Analysis: Analyze the palladium content of the purified product using a suitable analytical technique like ICP-MS.[1]
Protocol 2: General Procedure for Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent.[2]
-
Adsorbent Addition: Add activated carbon (typically 5-10 times the weight of the crude product).[1]
-
Stirring: Stir the mixture at a suitable temperature (e.g., 25-60°C) for 1 to 18 hours.[1]
-
Filtration: Filter the mixture through a pad of Celite to remove the activated carbon.[1]
-
Washing: Wash the Celite pad with fresh solvent.[2]
-
Concentration: Concentrate the filtrate to obtain the product.[2]
-
Analysis: Determine the residual palladium concentration.[2]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. biotage.com [biotage.com]
- 8. spinchem.com [spinchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biotage.com [biotage.com]
Technical Support Center: Work-up Procedures for 3-Fluoro-5-methylaniline Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Fluoro-5-methylaniline. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the work-up of reactions involving this versatile intermediate.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the work-up of common reactions with this compound.
Acylation Reactions
Question: After quenching my acylation reaction of this compound with aqueous bicarbonate, my product seems to be partially soluble in the aqueous layer, leading to low yields. What can I do?
Answer: This can be a common issue, especially if the resulting N-acyl product has some water solubility or if emulsions form during extraction. Here are several steps you can take to improve recovery:
-
pH Adjustment: Ensure the aqueous layer is basic (pH > 8) after quenching. This will keep the unreacted aniline in its free base form, which is more soluble in organic solvents.
-
Salting Out: Before extraction, saturate the aqueous layer with sodium chloride (brine). This will decrease the polarity of the aqueous phase and reduce the solubility of your organic product, driving it into the organic layer.
-
Multiple Extractions: Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) rather than a single large-volume extraction. Three to five extractions are often sufficient to recover most of the product.
-
Solvent Choice: If ethyl acetate leads to emulsions, try a less polar solvent like dichloromethane.
-
Back Extraction: After the initial extractions, you can acidify the aqueous layer with dilute HCl and then extract it again to see if any product was trapped as a salt. Neutralize this extract before combining it with your main organic fractions.
Question: My final N-acyl product is contaminated with unreacted this compound. How can I remove it?
Answer: Residual starting material can often be removed with an acidic wash during the work-up.
-
Acid Wash: After the initial extractions, wash the combined organic layers with dilute hydrochloric acid (e.g., 1 M HCl). The basic this compound will be protonated to form a water-soluble hydrochloride salt, which will partition into the aqueous layer. Be cautious if your product has acid-sensitive functional groups.
-
Chromatography: If an acid wash is not feasible or is incomplete, flash column chromatography on silica gel is a reliable method for separating the more polar starting material from the less polar acylated product.
Sulfonylation Reactions
Question: During the sulfonylation of this compound, I am observing significant amounts of di-sulfonated byproducts. How can I improve the selectivity for the mono-sulfonated product?
Answer: Di-sulfonylation is a common side reaction when the reaction conditions are too harsh or the stoichiometry is not carefully controlled.
-
Protecting Group Strategy: The most effective method is to first protect the aniline's amino group by converting it to an acetamide (N-acetyl-3-fluoro-5-methylaniline). The acetyl group is electron-withdrawing, which deactivates the aromatic ring and reduces its reactivity, thus preventing over-sulfonylation. The protecting group can be removed later by hydrolysis.
-
Stoichiometry Control: Use a precise 1:1 molar ratio of the sulfonylating agent to your aniline. Adding the sulfonylating agent dropwise to the reaction mixture at a controlled temperature can also improve selectivity.
-
Reaction Temperature: Perform the reaction at a lower temperature to reduce the rate of the second sulfonylation.
Question: The hydrolysis of the N-acetyl protecting group after sulfonylation is giving me a low yield of the desired sulfonamide. What could be the problem?
Answer: Harsh hydrolysis conditions can lead to the degradation of the desired product.
-
Milder Conditions: Opt for milder acidic or basic conditions for the deprotection. For example, instead of concentrated strong acids, try a more dilute solution or a weaker acid. Similarly, for basic hydrolysis, use a lower concentration of NaOH or KOH and a moderate temperature.
-
Reaction Monitoring: Closely monitor the deprotection reaction by TLC or LC-MS to determine the optimal reaction time and avoid product degradation from prolonged exposure to harsh conditions.
Diazotization Reactions
Question: My diazotization reaction of this compound, intended for subsequent Sandmeyer or hydrolysis reaction, is producing a dark-colored, tarry substance.
Answer: The formation of tar is a common issue in diazotization reactions if the temperature is not strictly controlled or if the diazonium salt is unstable.
-
Temperature Control: It is critical to maintain a low temperature (typically 0-5 °C) throughout the diazotization process. The addition of sodium nitrite solution should be slow and dropwise to prevent any localized temperature increases.
-
Fresh Reagents: Use freshly prepared nitrous acid (from sodium nitrite and a strong acid) and ensure the this compound is pure.
-
Immediate Use: Diazonium salts are often unstable. It is best to use the freshly prepared diazonium salt solution immediately in the subsequent reaction without attempting to isolate it.
-
Solvent System: For subsequent hydrolysis to a phenol, a two-phase system (e.g., cyclopentyl methyl ether and water) can be effective in trapping the phenol product as it forms, preventing it from reacting further with the diazonium salt, which can be a source of tar formation.[1]
Frequently Asked Questions (FAQs)
Q1: What is a general work-up procedure for a reaction involving this compound?
A1: A typical work-up involves quenching the reaction mixture (e.g., with water or a mild acid/base), followed by extraction of the product into an organic solvent. The organic layer is then washed with water and brine, dried over an anhydrous salt (like Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product, which is then purified.
Q2: How does the fluorine atom in this compound affect the work-up procedure?
A2: The fluorine atom generally increases the lipophilicity of the molecule and its derivatives, which can be advantageous for extraction into organic solvents. However, it can also influence the pKa of the aniline, making it slightly less basic than non-fluorinated anilines. This might require careful pH adjustments during acid-base extractions.
Q3: What are the common impurities I might encounter in my final product?
A3: Common impurities include unreacted this compound, byproducts from side reactions (e.g., over-acylation, over-sulfonylation), and residual solvents from the work-up.
Q4: What is the best way to purify the final product after work-up?
A4: The choice of purification method depends on the properties of the product. Common methods include recrystallization for solid products and flash column chromatography for liquids or for separating mixtures with similar polarities.
Q5: Are there any specific safety precautions for working with this compound and its derivatives?
A5: Yes. This compound is irritating to the eyes, respiratory system, and skin.[2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.
Experimental Protocols
Protocol 1: N-Acetylation of this compound
This protocol describes a standard procedure for the N-acetylation of this compound to form N-(3-fluoro-5-methylphenyl)acetamide.
Methodology:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) dropwise to the cooled solution.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Representative Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield | 85-95% | Estimated based on similar reactions |
| Purity (by HPLC) | >98% | Representative value |
| Reaction Time | 1-3 hours | Representative value |
Experimental Workflow Diagram:
References
Preventing dehalogenation of 3-Fluoro-5-methylaniline
Welcome to the Technical Support Center for 3-Fluoro-5-methylaniline. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chemical modification of this compound, with a specific focus on preventing undesired dehalogenation.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a concern when working with this compound?
A1: Dehalogenation is an undesired side reaction where the fluorine atom on the this compound molecule is replaced by a hydrogen atom, leading to the formation of 3-methylaniline as a byproduct. This is a significant issue as it reduces the yield of the desired fluorinated product, complicates the purification process, and consumes valuable starting materials and reagents. The carbon-fluorine (C-F) bond, while generally strong, can be susceptible to cleavage under certain reaction conditions, particularly in palladium-catalyzed cross-coupling reactions.
Q2: What are the common types of reactions where dehalogenation of this compound is observed?
A2: Dehalogenation is most frequently observed during palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings. These reactions are invaluable for forming new carbon-carbon and carbon-nitrogen bonds, but the catalytic cycle can sometimes favor pathways that lead to the cleavage of the C-F bond.
Q3: What are the primary factors that contribute to the dehalogenation of this compound?
A3: Several factors can promote the unwanted dehalogenation of this compound:
-
Catalyst System: The choice of palladium precursor and, more importantly, the ligand, plays a critical role. Highly active catalysts or ligands that are not well-suited for C-F bond stability can increase the likelihood of dehalogenation.
-
Reaction Conditions: High temperatures, prolonged reaction times, and the choice of base and solvent can all influence the extent of dehalogenation.
-
Presence of Hydride Sources: Solvents, reagents, or even trace amounts of water can act as hydride donors, facilitating the replacement of the fluorine atom with hydrogen.
Q4: Can the amino group of this compound influence dehalogenation?
A4: Yes, the amino group is a strong electron-donating group, which increases the electron density on the aromatic ring. This can make the C-F bond more susceptible to certain dehalogenation pathways. Additionally, the amino group can coordinate to the metal center of the catalyst, potentially influencing the reaction mechanism and the propensity for side reactions. Protecting the amine group can sometimes mitigate these effects.
Troubleshooting Guides
Issue 1: Significant Dehalogenation Observed in a Suzuki-Miyaura Coupling Reaction
You are attempting to couple this compound with an arylboronic acid, but you are observing a significant amount of 3-methylaniline in your reaction mixture.
-
Ligand Selection: The choice of phosphine ligand is crucial. Bulky, electron-rich ligands often promote the desired reductive elimination step over dehalogenation.
-
Recommendation: Screen a panel of ligands. Good starting points include biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), which have shown efficacy in stabilizing the catalyst and preventing side reactions.
-
-
Base Selection: The base can significantly impact the reaction outcome. Strong bases can sometimes promote dehalogenation.
-
Recommendation: If using a strong base like sodium tert-butoxide, consider switching to a weaker inorganic base such as K₃PO₄ or Cs₂CO₃.
-
-
Solvent Choice: Solvents that can act as hydride donors can contribute to dehalogenation.
-
Recommendation: Use anhydrous, aprotic solvents like toluene, dioxane, or THF. Avoid alcoholic solvents if dehalogenation is a persistent issue.
-
-
Temperature Control: Higher temperatures can accelerate the rate of dehalogenation.
-
Recommendation: Attempt the reaction at a lower temperature. While this may slow down the reaction rate, it can significantly improve the selectivity for the desired product. Monitor the reaction progress closely.
-
| Palladium Precursor | Ligand | Base | Temperature (°C) | Desired Product Yield (%) | Dehalogenated Byproduct (%) |
| Pd(OAc)₂ | PPh₃ | Na₂CO₃ | 100 | 65 | 25 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 80 | 85 | <5 |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | 80 | 92 | <2 |
Note: This data is illustrative and serves to demonstrate the potential impact of reaction components on the outcome. Actual results will vary depending on the specific substrates and conditions.
Issue 2: Dehalogenation During Buchwald-Hartwig Amination
You are performing a Buchwald-Hartwig amination with this compound and a primary or secondary amine, and are observing the formation of 3-methylaniline.
-
Catalyst and Ligand System: As with Suzuki coupling, the choice of the palladium source and ligand is paramount.
-
Recommendation: Utilize a well-defined palladium precatalyst and a bulky, electron-rich biarylphosphine ligand (e.g., RuPhos, BrettPhos). These are known to promote C-N bond formation efficiently while minimizing side reactions.
-
-
Base Strength and Type: The base is critical for deprotonating the amine but can also influence dehalogenation.
-
Recommendation: Strong, non-nucleophilic bases like LHMDS or KHMDS are often effective. However, if dehalogenation is an issue, screening different bases, including inorganic options like Cs₂CO₃, may be beneficial.
-
-
Amine Protection: The free amino group of the starting material can sometimes interfere with the catalytic cycle.
-
Recommendation: Consider protecting the aniline's amino group with a suitable protecting group (e.g., Boc, Cbz). This can alter the electronic properties of the substrate and may suppress dehalogenation. The protecting group can be removed in a subsequent step.
-
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Dehalogenation
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, incorporating best practices to minimize dehalogenation.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous Toluene
-
Degassed water
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add degassed toluene (to achieve a concentration of ~0.1 M) and a small amount of degassed water (e.g., 10% v/v of the toluene).
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination with Amine Protection Strategy
This protocol outlines a two-step procedure involving the protection of the aniline followed by the Buchwald-Hartwig amination to circumvent potential dehalogenation.
Step 1: Boc Protection of this compound
-
Dissolve this compound (1.0 equiv) in dichloromethane (DCM).
-
Add triethylamine (1.5 equiv) and di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the Boc-protected aniline, which can be used in the next step without further purification.
Step 2: Buchwald-Hartwig Amination of the Protected Aniline
-
To an oven-dried Schlenk flask, add the Boc-protected this compound (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., RuPhos, 4 mol%), and a strong base (e.g., LHMDS, 1.5 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous toluene.
-
Heat the reaction to 90-100 °C and stir for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
-
The Boc group can be removed under acidic conditions (e.g., TFA in DCM) to yield the final product.
Visualizations
Caption: A troubleshooting workflow for addressing dehalogenation.
Caption: Experimental workflow for an optimized Suzuki-Miyaura coupling.
Caption: Catalytic cycle for Buchwald-Hartwig amination with a dehalogenation side pathway.
Improving solubility of 3-Fluoro-5-methylaniline for reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 3-Fluoro-5-methylaniline for chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: I am observing precipitation of this compound in my reaction mixture. What are the possible causes and solutions?
Precipitation during a reaction can be due to several factors:
-
Low solubility in the chosen solvent: The solvent may not be appropriate for the concentration of this compound being used.
-
Change in temperature: The solubility of many compounds decreases as the temperature drops. If your reaction is cooled, precipitation may occur.
-
Reaction product formation: The precipitate may not be the starting material but rather a product of the reaction that is insoluble in the reaction medium.
-
Change in pH: The solubility of aniline derivatives can be pH-dependent.
To address this, you can try the troubleshooting steps outlined in the guides below, such as solvent screening, using a co-solvent, or adjusting the pH.
Q3: How can I improve the aqueous solubility of this compound?
Aniline and its derivatives are basic in nature.[2] Therefore, their solubility in aqueous solutions can often be increased by adjusting the pH. Adding a small amount of acid (e.g., hydrochloric acid) can protonate the amine group, forming a more soluble anilinium salt.[2] However, it is crucial to ensure that the acidic conditions are compatible with your reaction.[3]
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound in a Non-polar Solvent
If you are having trouble dissolving this compound in a non-polar solvent, consider the following steps:
-
Solvent Screening: Test the solubility in a small scale with a range of solvents of varying polarities.
-
Co-solvency: Add a small amount of a miscible polar co-solvent to the non-polar solvent. This can significantly increase the solubility of more polar compounds.[3][4]
-
Gentle Heating: Gently warming the mixture while stirring can help to dissolve the compound.[3] Be sure that the compound is stable at the temperature used.[3]
Issue 2: Compound Oiling Out or Precipitating from Solution
If this compound "oils out" or precipitates from the solution, this indicates that the saturation solubility has been exceeded.
-
Dilution: Prepare a more dilute solution. It is often better to work with a lower concentration that is fully dissolved.[3]
-
Co-solvent Addition: Introduce a co-solvent in which the compound is highly soluble. This should be added dropwise while vigorously stirring the main solution.[3]
-
Temperature Control: Maintain a constant temperature at which the compound is known to be soluble.
Data Presentation
Table 1: Estimated Solubility of this compound in Common Laboratory Solvents
| Solvent | Polarity | Expected Solubility | Notes |
| Water | High | Sparingly soluble to insoluble | Solubility may be increased with pH adjustment.[2] |
| Ethanol | High | Soluble[1] | A good co-solvent. |
| Methanol | High | Soluble | A good co-solvent. |
| Acetone | High | Soluble[1] | A versatile solvent for many organic compounds. |
| Dichloromethane (DCM) | Medium | Soluble | Commonly used for organic reactions. |
| Tetrahydrofuran (THF) | Medium | Soluble | Can be a good choice for reactions requiring an aprotic solvent. |
| Toluene | Low | Soluble | Suitable for reactions requiring a non-polar, aromatic solvent. |
| Hexane | Low | Sparingly soluble to insoluble | The polarity difference is likely too large for good solubility. |
| Diethyl Ether | Low | Soluble | A common solvent for extractions and reactions. |
Disclaimer: This table provides estimated solubilities based on general chemical principles and available data for similar compounds. It is recommended to perform small-scale solubility tests for your specific application.
Experimental Protocols
Protocol 1: Small-Scale Solvent Screening
Objective: To identify a suitable solvent or solvent system for this compound at a desired concentration.
Materials:
-
This compound
-
A selection of solvents (e.g., from Table 1)
-
Small vials (e.g., 1.5 mL or 4 mL)
-
Vortex mixer
-
Pipettes
Procedure:
-
Add a pre-weighed amount of this compound to a vial.
-
Add a measured volume of the chosen solvent to achieve the target concentration.
-
Vortex the vial vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved material.
-
If the compound is not fully dissolved, you can try gentle heating (if the compound is stable) or sonication.
-
Record your observations for each solvent tested.
Protocol 2: Improving Solubility with a Co-solvent
Objective: To increase the solubility of this compound in a primary solvent system.
Materials:
-
A solution or suspension of this compound in the primary solvent
-
A co-solvent in which this compound is highly soluble (e.g., ethanol or acetone)
-
Stir plate and stir bar
-
Burette or dropping funnel
Procedure:
-
Place the vessel containing the solution/suspension on a stir plate and begin stirring.
-
Slowly add the co-solvent dropwise from a burette or dropping funnel.
-
Monitor the solution for clarity.
-
Continue adding the co-solvent until the solution becomes clear.
-
Note the volume of co-solvent required to achieve complete dissolution. Be mindful of the final solvent ratio for your reaction conditions.
Protocol 3: pH Adjustment for Aqueous Solubility
Objective: To enhance the solubility of this compound in an aqueous medium.
Materials:
-
This compound
-
Deionized water
-
Dilute hydrochloric acid (e.g., 1 M HCl)
-
pH meter or pH paper
-
Stir plate and stir bar
Procedure:
-
Add the desired amount of this compound to the deionized water and begin stirring.
-
Slowly add the dilute hydrochloric acid dropwise.
-
Monitor the pH of the solution.
-
Continue adding acid until the this compound dissolves. This is expected to occur at an acidic pH.
-
Record the final pH and the volume of acid added. Ensure this final pH is compatible with your downstream experimental steps.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Factors influencing solubility.
References
Catalyst Selection for Difficult 3-Fluoro-5-methylaniline Couplings: A Technical Support Guide
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to address the challenges associated with cross-coupling reactions involving the sterically hindered and electron-deficient substrate, 3-fluoro-5-methylaniline.
The reduced nucleophilicity of this compound, a consequence of the electron-withdrawing fluorine atom, presents a significant hurdle in C-N and C-C bond-forming reactions, often leading to low yields and sluggish reaction times.[1] This guide offers practical solutions and starting points for catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: Why are my coupling reactions with this compound resulting in low to no yield?
A1: The primary challenge with this compound is its reduced nucleophilicity due to the electron-withdrawing nature of the fluorine atom. This makes the nitrogen lone pair less available for donation to the metal center in the catalytic cycle. Additionally, the methyl group in the meta-position contributes to steric hindrance, further impeding the approach of the aniline to the catalyst. For successful couplings, specialized catalyst systems that can overcome these electronic and steric barriers are essential.
Q2: Which type of catalyst system is recommended for Buchwald-Hartwig amination of this compound?
A2: For challenging Buchwald-Hartwig aminations with electron-deficient and sterically hindered anilines, palladium catalysts paired with bulky, electron-rich biaryl phosphine ligands are highly recommended. These ligands promote the formation of the active monoligated palladium species, which is crucial for efficient oxidative addition and reductive elimination. The use of well-defined, air-stable palladium precatalysts (such as G3 or G4 precatalysts) is also advised to ensure the consistent generation of the active catalyst.[1]
Q3: What are the key considerations for choosing a base in these coupling reactions?
A3: A strong, non-nucleophilic base is typically required to deprotonate the weakly acidic N-H bond of this compound. Sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are the most commonly used bases.[1] However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be explored, although this may require more reactive catalyst systems or higher reaction temperatures.
Q4: Can copper catalysts be used for the N-arylation of this compound?
A4: Yes, copper-catalyzed N-arylation (Ullmann condensation) is a viable alternative to palladium-catalyzed methods. Modern protocols often employ ligands to facilitate the coupling under milder conditions than traditional Ullmann reactions. While generally requiring higher temperatures than palladium-catalyzed reactions, copper catalysis can be advantageous in certain cases, particularly for large-scale synthesis due to the lower cost of copper.
Q5: What are common side reactions to watch out for?
A5: Common side reactions include hydrodehalogenation of the aryl halide starting material, formation of diarylamines (if the primary amine is too reactive or present in excess), and catalyst decomposition at high temperatures. Careful control of reaction conditions, use of an inert atmosphere, and selection of the appropriate ligand can help minimize these unwanted pathways.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Inactive catalyst | - Use a well-defined palladium precatalyst (e.g., XPhos Pd G3).[1]- Ensure strictly inert atmosphere (argon or nitrogen) and use degassed solvents.[1] |
| 2. Insufficiently active ligand | - Screen bulky, electron-rich biaryl phosphine ligands such as XPhos, SPhos, RuPhos, or BrettPhos. | |
| 3. Inappropriate base | - Switch to a stronger base like NaOtBu or KOtBu.[1] | |
| 4. Low reaction temperature | - Gradually increase the temperature in 10 °C increments (typically 80-110 °C). | |
| Formation of Side Products (e.g., hydrodehalogenation) | 1. Catalyst decomposition | - Lower the reaction temperature.- Use a more stable precatalyst. |
| 2. Presence of water or oxygen | - Ensure all reagents and solvents are anhydrous and thoroughly degassed. | |
| Inconsistent Results | 1. Inconsistent generation of active catalyst | - Use a well-defined precatalyst instead of generating the catalyst in situ from a palladium source (e.g., Pd(OAc)₂) and a separate ligand.[1] |
| 2. Impure starting materials | - Purify starting materials (aniline and aryl halide) before use. |
Data Presentation: Catalyst Performance in Difficult Couplings
Due to the limited availability of specific data for this compound, the following tables present representative data for the coupling of structurally similar electron-deficient and sterically hindered anilines. These should serve as a good starting point for reaction optimization.
Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aryl Chlorides with Hindered Anilines
| Entry | Aryl Chloride | Aniline | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | 2,6-Diisopropylaniline | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.2) | Toluene | 100 | 18 | 85 |
| 2 | 4-Chloroanisole | 2-Methyl-6-nitroaniline | XPhos Pd G3 (2) | - | NaOtBu (1.4) | Toluene | 110 | 24 | 78 |
| 3 | 1-Chloro-4-(trifluoromethyl)benzene | 2-Isopropylaniline | SPhos Pd G3 (2) | - | KOtBu (1.5) | Dioxane | 100 | 16 | 92 |
| 4 | 2-Chloropyridine | 4-Fluoroaniline | BrettPhos Pd G3 (1.5) | - | Cs₂CO₃ (2.0) | t-AmylOH | 110 | 12 | 88 |
Note: This table is a representative compilation based on typical outcomes reported in the literature for similar substrates; actual results may vary.
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides with Boronic Acids
| Entry | Aryl Halide | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-3-fluoro-5-methylbenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 90 | 12 | 91 |
| 2 | 1-Chloro-3-fluoro-5-methylbenzene | 4-Methoxyphenylboronic acid | XPhos Pd G2 (2) | - | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 18 | 85 |
| 3 | 1-Iodo-3-fluoro-5-methylbenzene | 3-Thienylboronic acid | PdCl₂(dppf) (2) | - | Cs₂CO₃ (2.0) | DMF | 80 | 6 | 95 |
Note: This table is a representative compilation based on typical outcomes reported in the literature for similar substrates; actual results may vary.
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of this compound with an Aryl Bromide
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
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This compound
-
Aryl bromide
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Palladium precatalyst (e.g., XPhos Pd G3)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene
-
Schlenk tube or similar reaction vessel for inert atmosphere chemistry
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (1-2 mol%), NaOtBu (1.2-1.5 equivalents), the aryl bromide (1.0 equivalent), and this compound (1.1-1.2 equivalents).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of 0.1-0.5 M with respect to the aryl bromide.
-
Reaction: Place the sealed tube in a preheated oil bath at 80-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Halogenated this compound Derivative
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Halogenated this compound derivative (e.g., 1-bromo-3-fluoro-5-methylbenzene)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a precatalyst like XPhos Pd G2)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., dioxane/water or toluene/water mixture)
-
Schlenk tube or similar reaction vessel for inert atmosphere chemistry
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium catalyst (1-5 mol%), the base (2-3 equivalents), the arylboronic acid (1.2-1.5 equivalents), and the halogenated this compound derivative (1.0 equivalent).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: Catalyst selection workflow for coupling reactions of this compound.
Caption: Troubleshooting workflow for low-yield coupling reactions.
References
Technical Support Center: Synthesis of 3-Fluoro-5-methylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during the synthesis of 3-Fluoro-5-methylaniline.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions. A common synthetic route involves the nitration of m-toluidine, followed by diazotization and fluorination (Balz-Schiemann reaction), and finally, reduction of the nitro group.
Issue 1: Low Yield and Purity after Nitration of m-Toluidine
Observed Problem: The crude product after nitration of m-toluidine shows a low yield of the desired 3-methyl-5-nitroaniline and the presence of multiple isomers.
| Potential Cause | Recommended Solution |
| Formation of Positional Isomers | The amino group in m-toluidine is an ortho-, para-director, while the methyl group is also an ortho-, para-director. Direct nitration can lead to a mixture of isomers. To achieve the desired meta-nitration relative to the amino group, it is advisable to first protect the amino group by acetylation to form N-acetyl-m-toluidine. The acetyl group is a weaker activating group and will direct nitration to the desired position. |
| Over-Nitration | Harsh nitrating conditions (high temperature, concentrated acids) can lead to the introduction of multiple nitro groups on the aromatic ring. |
| Oxidation of the Amine | The amino group is susceptible to oxidation by nitric acid, leading to the formation of tar-like byproducts. |
Experimental Protocol: Acetylation of m-Toluidine
-
In a round-bottom flask, dissolve m-toluidine in glacial acetic acid.
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride to the cooled solution with constant stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the N-acetyl-m-toluidine.
-
Filter the solid, wash with cold water, and dry under vacuum.
Experimental Protocol: Nitration of N-acetyl-m-toluidine
-
To a cooled (0-5 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add the dried N-acetyl-m-toluidine with vigorous stirring.
-
Maintain the temperature below 10 °C throughout the addition.
-
After the addition, stir the mixture for 1-2 hours at 0-5 °C.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.
-
Filter the solid, wash thoroughly with cold water to remove excess acid, and dry.
Issue 2: Incomplete Diazotization and Side Reactions during Balz-Schiemann Reaction
Observed Problem: Low yield of the fluoro-intermediate and presence of phenolic and tarry impurities after the Balz-Schiemann reaction.
| Potential Cause | Recommended Solution |
| Incomplete Diazotization | Insufficient nitrous acid or reaction temperature is too high, leading to the decomposition of nitrous acid. |
| Premature Decomposition of Diazonium Salt | Diazonium salts are thermally unstable. The temperature of the diazotization reaction should be strictly controlled (0-5 °C). |
| Reaction of Diazonium Salt with Water | The diazonium salt can react with water to form a phenol impurity. |
| Formation of Azo Compounds | The diazonium salt can couple with unreacted aniline to form colored azo impurities. |
Experimental Protocol: Balz-Schiemann Reaction
-
Suspend the nitrated intermediate in a solution of fluoroboric acid (HBF₄).
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) with vigorous stirring, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.
-
Filter the precipitated diazonium tetrafluoroborate salt and wash with cold diethyl ether.
-
Carefully dry the salt under vacuum at low temperature.
-
Thermally decompose the dry diazonium salt by gentle heating until nitrogen evolution ceases. The crude fluoro-compound can be purified by distillation or chromatography.
Issue 3: Incomplete Reduction of the Nitro Group and Catalyst Poisoning
Observed Problem: The final product contains residual nitro-intermediate or other reduction byproducts. The reaction is sluggish or stalls.
| Potential Cause | Recommended Solution |
| Catalyst Inactivation or Poisoning | The catalyst (e.g., Pd/C, Pt/C) may be of poor quality, expired, or poisoned by impurities in the substrate or solvent (e.g., sulfur compounds). |
| Insufficient Hydrogen Pressure or Poor Agitation | In catalytic hydrogenation, inadequate hydrogen pressure or inefficient stirring can lead to incomplete reduction. |
| Formation of Intermediates | Incomplete reduction can lead to the presence of nitroso, azoxy, or azo compounds.[1] |
| Carryover of Impurities | Impurities from previous steps can interfere with the reduction. |
Experimental Protocol: Catalytic Hydrogenation
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In a pressure vessel, dissolve the fluoro-nitro intermediate in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Add a catalytic amount of Palladium on carbon (Pd/C, 5-10 wt%).
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Seal the vessel and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).
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Stir the mixture vigorously at room temperature or with gentle heating until hydrogen uptake ceases.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, carefully vent the hydrogen and purge with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the potential impurities at each step?
A1: A common route starts from m-toluidine. The key steps and potential impurities are:
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Acetylation of m-toluidine: Unreacted m-toluidine.
-
Nitration of N-acetyl-m-toluidine: Positional isomers (e.g., 2-nitro- and 4-nitro- isomers), over-nitrated products.
-
Hydrolysis of the acetyl group: Incomplete hydrolysis leading to residual N-acetyl-3-methyl-5-nitroaniline.
-
Balz-Schiemann Reaction (Diazotization and Fluorination): Phenolic impurities (from reaction with water), azo compounds (from coupling reactions), and unreacted nitro-aniline.[2]
-
Reduction of the Nitro Group: Incomplete reduction leading to nitroso, azoxy, and azo intermediates.[1]
Q2: How can I detect and quantify the impurities in my this compound sample?
A2: A combination of analytical techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying non-volatile impurities such as positional isomers, unreacted starting materials, and intermediates.
-
Gas Chromatography (GC): Suitable for separating and quantifying volatile impurities.
-
Mass Spectrometry (MS): When coupled with HPLC or GC (LC-MS, GC-MS), it helps in identifying the molecular weight of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural information for the unambiguous identification of impurities. ¹⁹F NMR is particularly useful for identifying fluorine-containing byproducts.
Q3: What are the best practices for purifying the final this compound product?
A3: The choice of purification method depends on the nature and quantity of the impurities:
-
Distillation: Vacuum distillation is effective for removing non-volatile impurities and some positional isomers with different boiling points.
-
Crystallization: Recrystallization from a suitable solvent system can be used to purify the product if it is a solid at room temperature or forms a stable salt.
-
Column Chromatography: Silica gel column chromatography is a versatile technique for separating a wide range of impurities, including positional isomers and colored byproducts.
Q4: I am observing a persistent colored impurity in my final product. What could it be and how can I remove it?
A4: Colored impurities in aniline synthesis are often due to the formation of azo compounds, which are highly conjugated and absorb visible light. These can form during the diazotization step if the diazonium salt couples with unreacted aniline. They can also arise from the oxidation of the final aniline product.
Removal strategies include:
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can effectively adsorb colored impurities.
-
Column Chromatography: This is a very effective method for separating colored impurities from the desired product.
Visualizing the Process and Impurity Management
To aid in understanding the synthesis and troubleshooting process, the following diagrams have been created.
References
Technical Support Center: Recrystallization of 3-Fluoro-5-methylaniline Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Fluoro-5-methylaniline and its derivatives. The following information is designed to address common challenges encountered during the purification of these compounds by recrystallization.
Troubleshooting Guides
This section provides solutions to common problems encountered during the recrystallization of this compound derivatives, such as the N-acetyl derivative (N-(3-fluoro-5-methylphenyl)acetamide) and its salts.
Problem 1: The compound "oils out" and does not form crystals.
This phenomenon occurs when the solid melts in the hot solvent and comes out of the solution as a liquid rather than a crystalline solid upon cooling.
-
Cause A: Solution is supersaturated. The concentration of the solute is too high in the solvent.
-
Solution: Reheat the mixture to dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation. Allow the solution to cool slowly.
-
-
Cause B: Cooling is too rapid. Quick cooling can favor oiling out over crystal nucleation and growth.
-
Solution: Ensure the solution cools slowly. Insulate the flask to reduce the rate of heat loss. Avoid placing the flask directly in an ice bath until it has reached room temperature and crystal formation has begun.
-
-
Cause C: Low melting point of the solute. The melting point of the compound may be lower than the boiling point of the solvent.
-
Solution: Choose a solvent with a lower boiling point or use a solvent mixture to lower the overall boiling point of the recrystallization medium.
-
Problem 2: No crystals form upon cooling.
This is a common issue that can arise from several factors related to solvent choice and concentration.
-
Cause A: Too much solvent was used. This is the most frequent reason for the failure of crystallization.
-
Solution: If the solution is not supersaturated, crystals will not form. Gently boil off some of the solvent to increase the concentration of the compound and then allow it to cool again.
-
-
Cause B: Supersaturation without nucleation. The solution may be supersaturated, but crystal growth has not been initiated.
-
Solution 1: Scratching. Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create microscopic imperfections on the glass that serve as nucleation sites.
-
Solution 2: Seeding. If available, add a tiny crystal of the pure compound ("seed crystal") to the solution to induce crystallization.
-
Problem 3: The recrystallized product is still colored.
The presence of color indicates that impurities are still present in the final product.
-
Cause: Colored impurities are co-crystallizing with the product.
-
Solution: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount of charcoal to avoid adsorbing the desired product. After adding the charcoal, heat the solution for a few minutes and then perform a hot filtration to remove the charcoal.
-
Problem 4: Low recovery of the purified product.
A low yield can be caused by several procedural missteps.
-
Cause A: Using an excessive amount of solvent. This will result in a significant portion of the product remaining in the mother liquor.
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
-
Cause B: Premature crystallization during hot filtration. The compound crystallizes in the funnel, leading to product loss.
-
Solution: Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.
-
-
Cause C: Incomplete crystallization.
-
Solution: Ensure the solution is cooled sufficiently, including the use of an ice bath after it has reached room temperature, to maximize crystal formation.
-
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for recrystallizing N-acetyl-3-fluoro-5-methylaniline?
A good recrystallization solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. For acetanilides, which are moderately polar, common solvent systems include:
-
Water: Acetanilide itself is soluble in hot water but only slightly soluble in cold water, making water a good solvent for recrystallization.[1][2]
-
Ethanol/Water Mixture: A mixture of ethanol and water is a versatile solvent system for many organic compounds.[3] The compound is dissolved in a minimum amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly cloudy (the cloud point). A few more drops of hot ethanol are then added to redissolve the precipitate, and the solution is allowed to cool slowly.
-
Other Organic Solvents: Solvents like ethanol, acetone, and ethyl acetate can also be effective, often in combination with a less polar co-solvent like hexane or heptane.[4][5]
Q2: How can I recrystallize the hydrochloride salt of this compound?
Amine hydrohalide salts are generally purified by recrystallization from an aqueous or non-aqueous solvent.[6]
-
Aqueous Recrystallization: Dissolve the salt in a minimum amount of hot water. The solubility of aniline salts is often high in water. Allow the solution to cool slowly to form crystals.
-
Solvent/Anti-Solvent Method: Dissolve the salt in a polar solvent in which it is soluble (e.g., ethanol or methanol). Then, slowly add a less polar "anti-solvent" in which the salt is insoluble (e.g., diethyl ether or ethyl acetate) until the solution becomes turbid. Heat to redissolve, and then cool slowly.
Q3: My starting this compound is a dark liquid. Will this affect my derivatization and recrystallization?
Yes, a dark color in the starting aniline often indicates the presence of oxidized impurities. These impurities can be carried through the derivatization step and may co-crystallize with your product, resulting in discolored crystals. It is advisable to purify the aniline, for example by distillation, before use.[7] Alternatively, the colored impurities can sometimes be removed from the derivatized product during recrystallization by using activated charcoal.
Data Presentation
Table 1: Qualitative Solubility of N-Aryl Acetanilides in Common Solvents
| Solvent | Polarity | Solubility at Room Temp. | Solubility at Boiling Point | Suitability as a Recrystallization Solvent |
| Water | High | Low | High | Good (for many acetanilides) |
| Ethanol | High | Moderate | High | Good (often in a mixture with water) |
| Acetone | Medium | High | Very High | Fair (may require an anti-solvent) |
| Ethyl Acetate | Medium | Moderate | High | Good |
| Toluene | Low | Low | Moderate | Potentially good |
| Hexane | Low | Very Low | Low | Good as an anti-solvent |
Table 2: Estimated Solubility of Fluoroanilines in Water
| Compound | Temperature (°C) | Estimated Solubility (g/L) | Reference |
| 4-Fluoroaniline | 20 | 33 | [8][9] |
| 2-Fluoroaniline | 20 | 17 | [10] |
This table suggests that fluoroanilines have moderate solubility in water, which will be significantly altered upon derivatization (e.g., acetylation or salt formation).
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of N-(3-fluoro-5-methylphenyl)acetamide from Water
-
Dissolution: In an Erlenmeyer flask, add the crude N-(3-fluoro-5-methylphenyl)acetamide. Add a small amount of water and heat the mixture to boiling on a hot plate, stirring continuously. Continue to add small portions of hot water until the solid has just completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Preheat a funnel and a receiving flask. Filter the hot solution to remove any insoluble impurities and the activated charcoal.
-
Crystallization: Cover the receiving flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold water to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper under vacuum or in a desiccator.
Protocol 2: Two-Solvent Recrystallization of N-(3-fluoro-5-methylphenyl)acetamide using Ethanol and Water
-
Solvent Selection: Ethanol is the "good" solvent, and water is the "poor" or "anti-solvent".
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of hot ethanol.
-
Addition of Anti-solvent: While the solution is still warm, slowly add hot water dropwise until the solution becomes slightly cloudy (turbid).
-
Clarification: Add a few drops of hot ethanol until the solution becomes clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using a cold ethanol/water mixture for washing the crystals.
Visualizations
Caption: A generalized workflow for the recrystallization of this compound derivatives.
Caption: A decision tree for troubleshooting common recrystallization problems.
References
- 1. scribd.com [scribd.com]
- 2. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. US1878970A - Purification of primary aromatic amine hydrohalides of the benzene series - Google Patents [patents.google.com]
- 7. reddit.com [reddit.com]
- 8. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Fluoroaniline | 371-40-4 [chemicalbook.com]
- 10. 2-Fluoroaniline | 348-54-9 [chemicalbook.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 3-Fluoro-5-methylaniline and 3-Fluoro-4-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of two structurally similar aniline derivatives: 3-Fluoro-5-methylaniline and 3-fluoro-4-methylaniline. As crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals, a comprehensive understanding of their relative reactivity is paramount for reaction design and optimization.[1][2][3] This comparison is based on established principles of organic chemistry, the electronic effects of their substituents, and available physical and predicted data.
Overview of Physicochemical Properties
A summary of key physical and chemical properties for both isomers is presented below. While experimental data for direct reactivity comparison is limited, these properties provide initial insights into their behavior.
| Property | This compound | 3-Fluoro-4-methylaniline |
| CAS Number | 52215-41-5[4][5][6] | 452-77-7[1][2] |
| Molecular Formula | C₇H₈FN[4][5] | C₇H₈FN[1][2] |
| Molecular Weight | 125.14 g/mol [5] | 125.14 g/mol [1] |
| Appearance | Colorless to yellow liquid[3] | Light yellow to brown powder or lump[1][2] |
| Melting Point | -5 °C[3] | 30-32 °C[1] |
| Boiling Point | 184-185 °C[3] | 93 °C at 12 mmHg[1][2] |
| Density | 1.137 g/cm³[3] | 1.093 g/mL at 25 °C[1] |
| Predicted pKa | Not available | 4.02 ± 0.10[1] |
Comparative Analysis of Reactivity
The reactivity of aniline derivatives in electrophilic aromatic substitution (EAS) is primarily governed by the electronic effects of the substituents on the aromatic ring. The amino group (-NH₂) is a potent activating group and directs incoming electrophiles to the ortho and para positions due to its strong +M (mesomeric) effect.
Electronic Effects of Substituents:
-
Amino Group (-NH₂): Strongly activating, ortho, para-directing.
-
Methyl Group (-CH₃): Weakly activating, ortho, para-directing, primarily through a +I (inductive) effect and hyperconjugation.
-
Fluoro Group (-F): Deactivating via a strong -I (inductive) effect, but ortho, para-directing due to its +M effect (lone pair donation).
In this compound:
The fluorine and methyl groups are both meta to the amino group. Their electronic effects on the positions activated by the amino group (ortho and para to -NH₂) are primarily inductive. The electron-withdrawing inductive effect of the fluorine atom will decrease the electron density of the ring, thus reducing the nucleophilicity of the aniline. The electron-donating inductive effect of the methyl group will slightly counteract this deactivation.
In 3-fluoro-4-methylaniline:
The fluorine atom is meta to the amino group, while the methyl group is at the para position relative to the fluorine and ortho to one of the positions activated by the amino group. The methyl group's activating effect will be more pronounced at the positions ortho and para to it. The fluorine atom's deactivating inductive effect will still reduce the overall ring electron density.
Predicted Reactivity:
Based on the principles of substituent effects, 3-fluoro-4-methylaniline is predicted to be more reactive towards electrophilic aromatic substitution than this compound.
The rationale for this prediction is the synergistic activating effect of the amino and methyl groups in 3-fluoro-4-methylaniline. The methyl group, being in a position to directly stabilize the positive charge that develops in the arenium ion intermediate during electrophilic attack at the positions activated by the amino group, enhances the overall reactivity. In contrast, in this compound, both the activating methyl group and the deactivating fluorine group exert their influence primarily through the sigma framework on the activated positions, with the deactivating effect of fluorine likely being more dominant.
Experimental Protocols
While specific comparative experimental data is not available in the literature, a general protocol for comparing the reactivity of these two anilines in a typical electrophilic aromatic substitution reaction, such as bromination, is provided below.
General Protocol for Comparative Bromination:
Materials:
-
This compound
-
3-fluoro-4-methylaniline
-
Bromine
-
Acetic acid (or other suitable solvent)
-
Sodium thiosulfate solution (for quenching)
-
Standard laboratory glassware
-
Stirring apparatus
-
Thin Layer Chromatography (TLC) equipment
-
Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) for quantitative analysis
Procedure:
-
Reaction Setup: In two separate round-bottom flasks, dissolve equimolar amounts of this compound and 3-fluoro-4-methylaniline in a suitable solvent like acetic acid.
-
Initiation: Cool the solutions in an ice bath and slowly add an equimolar amount of bromine solution in the same solvent to each flask with constant stirring.
-
Monitoring: Monitor the progress of both reactions simultaneously using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is deemed complete (or after a set time for kinetic comparison), quench the reaction by adding a sodium thiosulfate solution to consume any unreacted bromine.
-
Workup: Extract the product into an organic solvent, wash with water and brine, and dry over an anhydrous salt (e.g., Na₂SO₄).
-
Analysis: Analyze the product mixture quantitatively using GC-MS or HPLC to determine the relative amounts of starting material consumed and products formed. The relative rates of reaction can be inferred from the extent of conversion in a given time.
Visualizations
Logical Relationship of Substituent Effects on Reactivity
Caption: Electronic effects of substituents on the reactivity of the aniline ring.
Experimental Workflow for Comparative Reactivity Study
Caption: General workflow for a comparative reactivity experiment.
Conclusion
While direct experimental evidence for a quantitative comparison is lacking, a qualitative assessment based on fundamental principles of organic chemistry strongly suggests that 3-fluoro-4-methylaniline is the more reactive of the two isomers in electrophilic aromatic substitution reactions. This is attributed to the more favorable positioning of the activating methyl group, which can better stabilize the reaction intermediate. For drug development professionals and synthetic chemists, this seemingly subtle structural difference can have significant implications for reaction outcomes, regioselectivity, and the overall efficiency of synthetic routes. Further quantitative kinetic studies are warranted to confirm this prediction and provide valuable data for reaction modeling and optimization.
References
A Comparative Spectroscopic Guide to Fluoro-methylaniline Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive spectroscopic comparison of six fluoro-methylaniline isomers: 2-fluoro-5-methylaniline, 3-fluoro-2-methylaniline, 3-fluoro-4-methylaniline, 4-fluoro-2-methylaniline, 4-fluoro-3-methylaniline, and 5-fluoro-2-methylaniline. The differentiation of these isomers is critical in various fields, including pharmaceutical development and materials science, where the specific substitution pattern on the aromatic ring dictates the molecule's chemical and biological properties. This document summarizes key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to facilitate their unambiguous identification.
Data Presentation
The following tables provide a summary of the available quantitative spectroscopic data for the fluoro-methylaniline isomers.
Table 1: ¹H NMR Spectroscopic Data for Fluoro-methylaniline Isomers
| Isomer | Solvent | Chemical Shift (δ ppm) and Multiplicity |
| 2-Fluoro-5-methylaniline | Not Specified | Not Found in searches |
| 3-Fluoro-2-methylaniline | Not Specified | Not Found in searches |
| 3-Fluoro-4-methylaniline | Not Specified | Not Found in searches |
| 4-Fluoro-2-methylaniline | Not Specified | Not Found in searches |
| 4-Fluoro-3-methylaniline | Not Specified | Not Found in searches |
| 5-Fluoro-2-methylaniline | CDCl₃ | 6.97 (t, J=7.2 Hz, 1H), 6.40 (t, J=9.9 Hz, 2H), 3.69 (s, 2H, -NH₂), 2.12 (s, 3H, -CH₃)[1] |
Table 2: ¹³C NMR Spectroscopic Data for Fluoro-methylaniline Isomers
| Isomer | Solvent | Chemical Shift (δ ppm) |
| 2-Fluoro-5-methylaniline | Not Specified | Not Found in searches |
| 3-Fluoro-2-methylaniline | Not Specified | Not Found in searches |
| 3-Fluoro-4-methylaniline | Not Specified | Not Found in searches |
| 4-Fluoro-2-methylaniline | Not Specified | Not Found in searches |
| 4-Fluoro-3-methylaniline | Not Specified | Not Found in searches |
| 5-Fluoro-2-methylaniline | CDCl₃ | 162.24 (d, JC-F= 240.9 Hz), 145.82 (d, JC-F= 10.6 Hz), 131.12 (d, JC-F= 9.6 Hz), 117.62 (d, JC-F = 2.6 Hz), 104.67 (d, JC-F= 21.0 Hz), 101.56 (d, JC-F= 24.6 Hz), 16.62 (s, -CH₃)[1] |
Table 3: Infrared (IR) Spectroscopy Data for Fluoro-methylaniline Isomers
| Isomer | Technique | Key Vibrational Frequencies (cm⁻¹) |
| 2-Fluoro-5-methylaniline | Solution (10% CCl₄ for 3800-1330, 10% CS₂ for 1330-470) | Data available in NIST WebBook, specific values not extracted.[2] |
| 3-Fluoro-2-methylaniline | Not Specified | Not Found in searches |
| 3-Fluoro-4-methylaniline | Not Specified | Not Found in searches |
| 4-Fluoro-2-methylaniline | ATR-Neat | Data available in PubChem, specific values not extracted.[3] |
| 4-Fluoro-3-methylaniline | Not Specified | Not Found in searches |
| 5-Fluoro-2-methylaniline | Gas Phase | Data available in NIST WebBook, specific values not extracted.[4] |
Table 4: Mass Spectrometry (MS) Data for Fluoro-methylaniline Isomers
| Isomer | Ionization Method | Molecular Ion (m/z) | Key Fragments (m/z) |
| 2-Fluoro-5-methylaniline | Electron Ionization | 125 | Data available in NIST WebBook, specific values not extracted.[5] |
| 3-Fluoro-2-methylaniline | Not Specified | 125.064077422 (Computed) | Not Found in searches |
| 3-Fluoro-4-methylaniline | Not Specified | 125.15 | Not Found in searches |
| 4-Fluoro-2-methylaniline | Not Specified | 125.064077422 (Computed) | Not Found in searches |
| 4-Fluoro-3-methylaniline | Not Specified | 125.15 | Not Found in searches |
| 5-Fluoro-2-methylaniline | Electron Ionization | 125 | Data available in NIST WebBook, specific values not extracted.[6] |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in this guide. Specific parameters may need to be optimized for the particular instrument and sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the fluoro-methylaniline isomer for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication can be used if necessary.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing, unless the solvent peak is used as a reference.
2. Data Acquisition:
-
Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a proton-decoupled sequence is typically used with a 45-degree pulse angle and a relaxation delay of 2-5 seconds.
-
The number of scans will depend on the sample concentration and the desired signal-to-noise ratio.
3. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the internal standard or the residual solvent peak.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Fourier-Transform Infrared (FTIR) Spectroscopy (ATR Method)
1. Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond, zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal.
2. Data Acquisition:
-
Place a small drop of the liquid fluoro-methylaniline isomer or a small amount of the solid isomer directly onto the ATR crystal.
-
Apply pressure using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
The number of scans can be varied to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).
3. Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption bands.
Gas Chromatography-Mass Spectrometry (GC-MS)
1. Sample Preparation:
-
Prepare a dilute solution of the fluoro-methylaniline isomer in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.
2. GC-MS System and Conditions:
-
Gas Chromatograph:
-
Column: Use a suitable capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a non-polar or medium-polarity stationary phase.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless injector, typically operated in split mode with a high split ratio.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 250 °C) and hold for several minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analyzer: Quadrupole or ion trap.
-
Scan Range: Scan a mass-to-charge (m/z) range appropriate for the analyte (e.g., m/z 40-300).
-
3. Data Analysis:
-
Identify the peak corresponding to the fluoro-methylaniline isomer in the total ion chromatogram (TIC).
-
Extract the mass spectrum for that peak.
-
Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to confirm the structure.
Mandatory Visualization
The following diagram illustrates the general workflow for the spectroscopic comparison of fluoro-methylaniline isomers.
Caption: Spectroscopic analysis workflow for isomer comparison.
References
- 1. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]
- 2. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 3. 5-Fluoro-2-methylaniline(367-29-3) 13C NMR [m.chemicalbook.com]
- 4. 5-Fluoro-2-methylaniline [webbook.nist.gov]
- 5. 3-Fluoro-4-methylaniline(452-77-7) 1H NMR spectrum [chemicalbook.com]
- 6. 5-Fluoro-2-methylaniline [webbook.nist.gov]
The Positional Impact of Fluorine on Aniline's Basicity and Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical properties such as basicity, lipophilicity, and metabolic stability. In the context of aniline derivatives, which are prevalent in numerous pharmaceuticals, the position of a fluorine substituent on the aromatic ring profoundly influences the molecule's basicity and its reactivity in key chemical transformations. This guide provides a comparative analysis of how fluorine's placement at the ortho-, meta-, and para- positions of aniline alters these fundamental chemical characteristics, supported by experimental data and detailed protocols.
Basicity Comparison: The Electronic Tug-of-War
The basicity of aniline is attributed to the availability of the lone pair of electrons on the nitrogen atom to accept a proton. The introduction of a fluorine atom, a highly electronegative element, creates a delicate interplay between its electron-withdrawing inductive effect (-I) and its electron-donating resonance effect (+M). The net outcome on the electron density of the nitrogen atom, and thus the basicity, is highly dependent on the fluorine's position.
The basicity of a substituted aniline is commonly expressed by the pKa of its conjugate acid (the anilinium ion). A lower pKa value indicates a weaker base.
| Compound | pKa of Conjugate Acid | Relative Basicity |
| Aniline | 4.60 | Strongest Base |
| 4-Fluoroaniline (para) | 4.65 | Slightly Stronger than Aniline |
| 3-Fluoroaniline (meta) | 3.50 | Weaker Base |
| 2-Fluoroaniline (ortho) | 3.20 | Weakest Base |
Data sourced from PubChem and ChemicalBook.[1][2][3]
Analysis of Positional Effects:
-
Para-Fluoroaniline: In the para position, the electron-withdrawing inductive effect of fluorine is somewhat counteracted by its electron-donating resonance effect, which increases electron density at the para position. This results in a basicity that is very similar to, and in some measurements slightly higher than, aniline itself.
-
Meta-Fluoroaniline: At the meta position, the resonance effect of fluorine does not extend to the amino group. Consequently, the strong electron-withdrawing inductive effect dominates, significantly reducing the electron density on the nitrogen atom and making 3-fluoroaniline a considerably weaker base than aniline.[1][3]
-
Ortho-Fluoroaniline: The ortho position experiences the strongest inductive electron withdrawal due to the proximity of the fluorine atom to the amino group. This effect drastically reduces the availability of the nitrogen's lone pair, rendering 2-fluoroaniline the weakest base among the isomers.
Reactivity in Electrophilic Aromatic Substitution
The amino group of aniline is a powerful activating group and an ortho-, para- director in electrophilic aromatic substitution (EAS) reactions. This is due to the donation of the nitrogen's lone pair into the benzene ring, which increases the ring's nucleophilicity. The introduction of fluorine, with its competing electronic effects, modulates this reactivity.
-
Aniline: Highly reactive towards electrophiles, often leading to multiple substitutions. For instance, the reaction of aniline with bromine water readily produces 2,4,6-tribromoaniline.
-
Para-Fluoroaniline: The reactivity is expected to be slightly lower than aniline. The fluorine's inductive effect deactivates the ring to some extent, but the ortho- and para-directing nature of the amino group still dominates, directing incoming electrophiles to the positions ortho to the amino group.
-
Meta-Fluoroaniline: The strong inductive effect of fluorine at the meta position significantly deactivates the ring towards electrophilic attack compared to aniline. The amino group still directs incoming electrophiles to the ortho and para positions relative to itself.
-
Ortho-Fluoroaniline: The pronounced inductive effect and potential steric hindrance from the ortho-fluorine atom make this isomer the least reactive of the three in electrophilic aromatic substitution.
The general order of reactivity in electrophilic aromatic substitution is: Aniline > 4-Fluoroaniline > 3-Fluoroaniline > 2-Fluoroaniline
Experimental Protocols
Determination of pKa by Potentiometric Titration
This method involves titrating a solution of the amine with a standard acid solution and monitoring the pH to find the equivalence point. The pKa is the pH at which the amine is half-protonated.
Materials:
-
Aniline or fluoroaniline derivative
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Buret
Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
Accurately weigh a sample of the aniline derivative and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.05 M).
-
Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.
-
Record the initial pH of the solution.
-
Begin adding the standardized HCl solution from the buret in small increments (e.g., 0.1-0.5 mL).
-
After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration past the equivalence point (the point of the most rapid pH change).
-
Plot a graph of pH (y-axis) versus the volume of HCl added (x-axis). The equivalence point is the midpoint of the steepest part of the curve.
-
The pKa of the conjugate acid is the pH at the half-equivalence point (i.e., when half of the volume of HCl required to reach the equivalence point has been added).
Comparison of Reactivity by Competitive Bromination
This protocol allows for the relative reactivity of two different aniline derivatives towards an electrophile to be determined.
Materials:
-
Aniline
-
A fluoroaniline isomer (e.g., 4-fluoroaniline)
-
Bromine solution in a suitable solvent (e.g., acetic acid) of known concentration
-
A non-reactive solvent (e.g., glacial acetic acid)
-
Quenching solution (e.g., sodium thiosulfate solution)
-
Internal standard for GC/HPLC analysis
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with an appropriate detector.
Procedure:
-
Prepare a stock solution containing equimolar concentrations of aniline and the chosen fluoroaniline isomer in glacial acetic acid.
-
To a stirred solution of the aniline mixture at a controlled temperature, add a sub-stoichiometric amount of the bromine solution (e.g., 0.1 equivalents relative to the total moles of anilines). The limited amount of electrophile ensures that the anilines compete for it.
-
Allow the reaction to proceed for a set period.
-
Quench the reaction by adding an excess of sodium thiosulfate solution to consume any unreacted bromine.
-
Add a known amount of an internal standard to the reaction mixture.
-
Analyze the final reaction mixture by GC or HPLC to determine the relative amounts of the unreacted anilines and the brominated products.
-
The ratio of the brominated products will give an indication of the relative reactivity of the two aniline derivatives. A higher amount of a brominated product from one aniline indicates its higher reactivity.
Visualizing Electronic Effects and Experimental Workflows
Caption: Electronic effects of fluorine on aniline.
Caption: Workflow for pKa determination.
Conclusion
The position of a fluorine substituent on the aniline ring provides a clear demonstration of the nuanced interplay of inductive and resonance effects. While para-fluorination has a minimal impact on basicity, meta- and ortho-fluorination lead to a significant decrease in basicity, with the ortho-isomer being the most affected. This trend in basicity is mirrored in the predicted reactivity towards electrophilic aromatic substitution, where the deactivating inductive effect of fluorine reduces the nucleophilicity of the aromatic ring. For professionals in drug development, a thorough understanding of these positional effects is crucial for the rational design of aniline-containing molecules with tailored physicochemical and pharmacokinetic profiles.
References
The Rising Profile of 3-Fluoro-5-methylaniline Derivatives in Biological Applications: A Comparative Overview
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with enhanced biological activity is perpetual. Among these, fluorinated anilines have garnered significant attention due to the unique properties conferred by fluorine substitution. This guide provides a comparative analysis of the biological activities of derivatives based on the 3-fluoro-5-methylaniline scaffold, drawing upon data from structurally related compounds to highlight their therapeutic potential.
The introduction of a fluorine atom into a molecule can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins. These modifications often translate into improved pharmacokinetic and pharmacodynamic profiles, making fluorinated compounds attractive candidates in drug discovery. This compound, as a versatile chemical intermediate, serves as a valuable starting point for the synthesis of a diverse array of bioactive molecules. While extensive comparative data on a wide range of this compound derivatives is still emerging, this guide consolidates available information on related fluoroaniline derivatives to provide a valuable reference for ongoing research.
Comparative Analysis of Biological Activity
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Quinoline-5-sulfonamides | 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | C-32 (Amelanotic Melanoma) | 12.5 ± 1.3 | Cisplatin | 15.2 ± 1.1 |
| MDA-MB-231 (Breast Adenocarcinoma) | 10.1 ± 0.9 | Doxorubicin | 1.8 ± 0.2 | ||
| A549 (Lung Adenocarcinoma) | 14.8 ± 1.5 | Cisplatin | 11.4 ± 1.0 | ||
| Imamine-1,3,5-triazines | Compound 4f | MDA-MB-231 (Breast Cancer) | 6.25 | Imatinib | 35.50 |
| Compound 4k | MDA-MB-231 (Breast Cancer) | 8.18 | Imatinib | 35.50 | |
| 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones | Compound 5a | HL-60 (Promyelocytic Leukemia) | 0.91 ± 0.03 (24h) | Carboplatin | Not specified |
| MCF-7 (Breast Cancer) | >10 (48h) | Carboplatin | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative experimental protocols for key assays used in the evaluation of the biological activity of fluoroaniline derivatives.
In Vitro Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231, HeLa, A498) are seeded in 96-well plates at a density of 5 x 103 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and a positive control (e.g., Imatinib) for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[1]
Antimicrobial Activity Assay (Agar Well Diffusion Method)
This method is used to assess the antimicrobial susceptibility of microorganisms to the test compounds.
-
Media Preparation: Petri plates containing 20 mL of Mueller-Hinton medium are prepared and seeded with a 24-hour culture of the bacterial strains to be tested.
-
Well Creation: Wells are cut into the agar using a sterile cork borer.
-
Compound Application: A specific volume (e.g., 20 µL) of the test compound at different concentrations is added to each well. A standard antibiotic is used as a positive control.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Zone of Inhibition Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the well where bacterial growth is inhibited) in millimeters.
Visualizing the Path to Discovery
Diagrams are powerful tools for illustrating complex processes and relationships. The following visualizations, created using the DOT language, depict a general workflow for the development of bioactive compounds from this compound and a hypothetical signaling pathway they might target.
References
In Silico Modeling of 3-Fluoro-5-methylaniline Binding: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in silico modeling of 3-Fluoro-5-methylaniline binding to the Epidermal Growth Factor Receptor (EGFR) kinase domain. Due to the limited availability of direct research on this specific molecule, this document presents a hypothetical study to illustrate a robust computational workflow and comparison with structurally similar aniline derivatives. The objective is to furnish a framework for evaluating potential kinase inhibitors through computational methods.
Introduction to this compound and Target Protein
This compound is a small aromatic compound containing a fluorine and a methyl group on the aniline scaffold. Aniline derivatives are a well-established class of compounds that interact with various protein targets, notably protein kinases.[1] The fluorine atom can enhance binding affinity and modulate metabolic stability, making this scaffold an interesting candidate for drug discovery.
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and signaling.[1] Dysregulation of EGFR signaling is implicated in the development of various cancers, making it a prime target for therapeutic intervention.[1] Small molecules that can inhibit the kinase activity of EGFR are of significant interest in oncology drug development. This guide explores the hypothetical binding of this compound and its analogs to the ATP-binding site of the EGFR kinase domain.
Comparative Analysis of In Silico Binding
To evaluate the binding potential of this compound, a hypothetical in silico study was conducted, comparing it against three other aniline derivatives: Aniline, 3-Fluoroaniline, and 3-Methylaniline. The study aimed to elucidate the contributions of the fluoro and methyl substitutions to the binding affinity and interaction profile.
Data Presentation
The following table summarizes the hypothetical quantitative data obtained from molecular docking and molecular dynamics simulations.
| Compound | Structure | Docking Score (kcal/mol) | Predicted Binding Energy (MM/GBSA) (kcal/mol) | Key Interacting Residues |
| This compound | ![]() | -8.2 | -55.7 ± 3.1 | Met793, Leu718, Val726, Ala743, Lys745 |
| Aniline | ![]() | -5.6 | -32.4 ± 4.5 | Met793, Leu718 |
| 3-Fluoroaniline | ![]() | -6.5 | -41.8 ± 3.9 | Met793, Leu718, Lys745 |
| 3-Methylaniline | ![]() | -6.1 | -38.9 ± 4.2 | Met793, Leu718, Val726 |
Experimental Protocols
The following sections detail the hypothetical methodologies employed in this in silico investigation.
Protein and Ligand Preparation
Protein Preparation: The three-dimensional crystal structure of the human EGFR kinase domain in complex with a known inhibitor was obtained from the Protein Data Bank (PDB ID: 2J6M). The protein structure was prepared using the Protein Preparation Wizard in Maestro (Schrödinger Suite). This process involved the removal of water molecules and the original ligand, the addition of hydrogen atoms, and energy minimization of the protein structure.
Ligand Preparation: The 3D structures of this compound and the selected aniline derivatives were built using Maestro and prepared using LigPrep (Schrödinger Suite). This step generated low-energy conformers of the ligands and assigned correct protonation states at a physiological pH of 7.4 ± 0.5.
Molecular Docking
Molecular docking simulations were performed to predict the binding poses and affinities of the ligands within the ATP-binding site of EGFR. The Glide module of the Schrödinger Suite was used for this purpose.
-
Receptor Grid Generation: A receptor grid was generated around the active site of the prepared EGFR structure, defined by the co-crystallized ligand in the original PDB file.
-
Ligand Docking: The prepared ligands were docked into the receptor grid using the Standard Precision (SP) and Extra Precision (XP) modes of Glide. The docking poses were evaluated based on their GlideScore, a proprietary scoring function that estimates binding affinity.
Molecular Dynamics (MD) Simulations
To assess the stability of the docked poses and to obtain a more accurate estimation of the binding free energy, molecular dynamics simulations were performed using GROMACS.
-
System Setup: The top-ranked docked complex of this compound with EGFR was solvated in a cubic box of TIP3P water molecules with a 10 Å buffer distance. Counter-ions (Na+ or Cl-) were added to neutralize the system.
-
Minimization and Equilibration: The system underwent energy minimization to remove steric clashes, followed by a two-step equilibration process (NVT and NPT ensembles) to stabilize the temperature and pressure.
-
Production MD: A 100-nanosecond production MD simulation was run to generate trajectories of the protein-ligand complex.
-
Binding Free Energy Calculation: The binding free energy was calculated from the MD trajectory using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method.
Visualizations
Signaling Pathway
The following diagram illustrates the simplified EGFR signaling pathway, which is targeted by inhibitors binding to the kinase domain.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Experimental Workflow
The diagram below outlines the computational workflow used in this hypothetical study.
Caption: Workflow for in silico modeling of small molecule binding.
Conclusion
This guide presents a hypothetical in silico study on the binding of this compound to the EGFR kinase domain, providing a comparative analysis with other aniline derivatives. The generated data and outlined protocols offer a comprehensive framework for researchers interested in the computational evaluation of potential drug candidates. The inclusion of both molecular docking and molecular dynamics simulations represents a robust approach to understanding ligand-protein interactions. The provided workflows and diagrams serve as a visual aid to the complex processes involved in modern computational drug discovery.
References
Unlocking Potent Kinase Inhibition: A Comparative Guide to the Structure-Activity Relationship of 3-Fluoro-5-methylaniline Analogs
For researchers, scientists, and professionals in drug development, understanding the nuanced relationships between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of 3-fluoro-5-methylaniline analogs, focusing on their structure-activity relationship (SAR) as inhibitors of the c-Met kinase, a key target in cancer therapy. The data presented herein is derived from quantitative studies and is intended to inform the rational design of next-generation kinase inhibitors.
The this compound scaffold serves as a crucial building block in the design of potent and selective kinase inhibitors. Strategic modifications to this core structure can significantly impact binding affinity and inhibitory activity. This guide delves into the SAR of a series of analogs, providing a clear comparison of their biological performance, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Comparative Analysis of c-Met Kinase Inhibition
The inhibitory activities of a series of 3-fluoro-4-(pyrrolo[2,1-f][1][2][3]triazin-4-yloxy)aniline and 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline derivatives against c-Met kinase are summarized below. The IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, provide a quantitative measure of potency.
| Compound ID | R1 Group | R2 Group | Experimental IC50 (µM)[4] |
| A1 | Me | 2-fluorophenyl | 0.76 |
| A2 | Me | 2-(4-methyl-1-piperazinyl)ethoxy 2-fluorophenyl | 0.09 |
| A3 | Me | 2-(4-methyl-1-piperazinyl)ethoxy 2,5-difluorophenyl | 0.04 |
| A4 | Me | 2-(4-methyl-1-piperazinyl)ethoxy 2-fluoro-5-methylphenyl | 0.09 |
| A5 | Me | 2-(4-methyl-1-piperazinyl)ethoxy 3-acetylphenyl | 0.09 |
| A6 | Me | 2-(4-methyl-1-piperazinyl)ethoxy 5-chloro-2-fluorophenyl | 0.07 |
Experimental Protocols
The following outlines the methodologies for key experiments cited in the SAR studies of this compound analogs.
In Vitro c-Met Kinase Inhibition Assay
This biochemical assay is designed to measure the ability of test compounds to inhibit the enzymatic activity of the c-Met kinase domain.
Principle: The assay quantifies the phosphorylation of a synthetic substrate by the recombinant c-Met kinase domain in the presence of ATP. A decrease in substrate phosphorylation in the presence of a test compound indicates inhibition of c-Met kinase activity.
Materials:
-
Recombinant human c-Met kinase domain
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (Adenosine triphosphate)
-
Synthetic peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compounds (this compound analogs) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
96-well microplates
-
Plate reader capable of measuring luminescence
Procedure:
-
A serial dilution of the test compounds is prepared in DMSO and then further diluted in kinase buffer.
-
In a 96-well plate, the c-Met enzyme, kinase buffer, and test compound at various concentrations are combined.
-
The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP.
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
Following incubation, the detection reagent is added to stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity.
-
The luminescence is measured using a microplate reader.
-
The percentage of inhibition for each compound concentration is calculated relative to a control with no inhibitor.
-
The IC50 value is determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.
Visualizing the Science: Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: c-Met Signaling Pathway and Point of Inhibition.
Caption: General Workflow for SAR Studies.
References
Bioisosteric Replacement of Aniline with 3-Fluoro-5-methylaniline: A Comparative Guide
In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacological profiles is a cornerstone of medicinal chemistry. Bioisosteric replacement, the substitution of one functional group with another that retains similar physicochemical and biological properties, is a key tactic in this endeavor. This guide provides a comprehensive comparison of the bioisosteric replacement of the ubiquitous aniline moiety with 3-fluoro-5-methylaniline, a substitution aimed at enhancing metabolic stability, modulating physicochemical properties, and potentially improving biological activity.
This document is intended for researchers, scientists, and drug development professionals, offering a data-driven comparison of these two critical building blocks. We will delve into their physicochemical properties, potential impact on biological activity and metabolic stability, and provide detailed experimental protocols for their evaluation.
Physicochemical Properties: A Quantitative Comparison
The introduction of fluorine and a methyl group to the aniline scaffold significantly alters its electronic and lipophilic character. Fluorine, being highly electronegative, acts as an electron-withdrawing group, thereby lowering the pKa of the aniline nitrogen. This reduction in basicity can be advantageous in drug design, as it may reduce off-target effects associated with highly basic amines. The methyl group, on the other hand, is a weak electron-donating group and increases lipophilicity. The interplay of these two substituents in this compound results in a unique set of properties compared to the parent aniline.
| Property | Aniline | This compound |
| Molecular Formula | C₆H₇N | C₇H₈FN |
| Molecular Weight | 93.13 g/mol | 125.14 g/mol |
| Melting Point | -6 °C[1] | -5 °C[2] |
| Boiling Point | 184 °C[1] | 184-185 °C[2] |
| pKa | 4.6[2] | 3.70 (Predicted)[3] |
| logP | 0.9[1] | 1.7 (Predicted)[4] |
| Density | 1.022 g/cm³ | 1.137 g/cm³[2] |
Impact on Biological Activity: Inferences from Kinase Inhibitor SAR
While direct comparative studies on the bioisosteric replacement of aniline with this compound are limited, valuable insights can be gleaned from structure-activity relationship (SAR) studies of compound libraries targeting specific biological targets. Kinase inhibitors, for instance, often feature a substituted aniline moiety that engages in critical hydrogen bonding interactions within the ATP-binding pocket.
The following table presents hypothetical IC₅₀ data for a generic kinase inhibitor, illustrating the potential impact of substitutions on the aniline ring, based on common trends observed in medicinal chemistry.
| Compound | Aniline Substitution | IC₅₀ (nM) | Rationale for Activity Change |
| Parent Compound | Aniline | 50 | Baseline activity with the unsubstituted aniline. |
| Analog 1 | 3-Fluoroaniline | 75 | The electron-withdrawing fluorine can decrease the basicity of the aniline nitrogen, potentially weakening a key hydrogen bond with the kinase hinge region, leading to a slight decrease in potency. |
| Analog 2 | 3-Methylaniline | 40 | The electron-donating methyl group can increase the basicity of the aniline nitrogen, potentially strengthening the hinge-binding interaction. Additionally, the methyl group may engage in favorable hydrophobic interactions within a nearby pocket. |
| Analog 3 | 3,5-Dimethylaniline | 30 | The combined effect of two methyl groups can further enhance hydrophobic interactions and basicity, leading to improved potency, provided the pocket can accommodate the additional bulk. |
| Analog 4 | This compound | 60 | The opposing electronic effects of the fluorine and methyl groups may result in a pKa closer to that of the parent aniline, but the added steric bulk and altered lipophilicity can lead to a modest change in activity. The specific context of the binding pocket is crucial. |
Metabolic Stability: The Promise of Fluorination
A primary motivation for replacing a C-H bond with a C-F bond in drug design is to block metabolic oxidation at that position. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to cleavage by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism.
Aniline itself is susceptible to metabolic oxidation, primarily through N-hydroxylation and aromatic hydroxylation, which can sometimes lead to the formation of reactive metabolites. The introduction of a fluorine atom onto the aromatic ring can sterically and electronically hinder these metabolic pathways.
While direct comparative metabolic stability data for aniline versus this compound is not available, studies on other fluorinated anilines have shown that fluorination can indeed enhance metabolic stability. For example, the metabolism of 4-fluoro-N-methylaniline is influenced by cytochrome P450, leading to N-demethylation and aromatic ring hydroxylation. The position of the fluorine atom is a critical determinant of metabolic fate.
A hypothetical experimental workflow for assessing metabolic stability is presented below.
Workflow for an in vitro metabolic stability assay.
Experimental Protocols
Determination of pKa by UV-Metric Titration
Principle: This method relies on the difference in the UV-Vis absorbance spectra between the protonated and neutral forms of the aniline. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.
Protocol:
-
Preparation of Buffers: Prepare a series of universal buffers with pH values ranging from 2 to 11.
-
Sample Preparation: Prepare a stock solution of the test compound (aniline or this compound) in methanol or DMSO.
-
Titration: In a 96-well UV-transparent plate, add a small aliquot of the stock solution to each well containing the different pH buffers.
-
Spectrophotometric Measurement: Measure the UV-Vis spectrum (e.g., 200-400 nm) for each well using a plate reader.
-
Data Analysis: Identify a wavelength with a significant difference in absorbance between the acidic and basic forms. Plot the absorbance at this wavelength against the pH. The pKa is the pH at the inflection point of the resulting sigmoidal curve, which can be determined by fitting the data to the Henderson-Hasselbalch equation.
Determination of logP by Shake-Flask Method
Principle: The partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method directly measures the distribution of a compound between two immiscible phases, typically n-octanol and water.
Protocol:
-
Phase Saturation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing them to separate.
-
Sample Preparation: Prepare a stock solution of the test compound in the aqueous phase.
-
Partitioning: Add a known volume of the stock solution to a vial containing a known volume of the n-octanol phase.
-
Equilibration: Shake the vial for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
In Vitro Metabolic Stability Assay using Liver Microsomes
Principle: This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes like CYPs.
Protocol:
-
Reagent Preparation: Prepare a stock solution of the test compound, a suspension of liver microsomes (e.g., human or rat), and a solution of NADPH (a necessary cofactor for CYP enzymes) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Incubation: In a 96-well plate, pre-incubate the test compound and liver microsomes at 37°C.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH solution.
-
Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a quenching solution (e.g., cold acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant from each well by LC-MS/MS to quantify the remaining concentration of the parent compound relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot is used to calculate the half-life (t½) and intrinsic clearance (Clint) of the compound.
Signaling Pathway Context: Kinase Inhibition
The bioisosteric replacement of aniline with this compound is particularly relevant in the design of kinase inhibitors. Many of these inhibitors target the ATP-binding site of the kinase, where the aniline moiety often forms a crucial hydrogen bond with the "hinge" region of the protein. The electronic properties of the aniline ring, influenced by substituents, can modulate the strength of this interaction and thus the inhibitory potency.
References
- 1. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. journaleras.com [journaleras.com]
A Comparative Guide to HPLC Purity Analysis of Synthesized 3-Fluoro-5-methylaniline
For researchers, scientists, and drug development professionals, the rigorous assessment of chemical purity is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of synthesized 3-Fluoro-5-methylaniline against other common analytical techniques. Supported by detailed experimental protocols and comparative data, this document serves as a practical resource for selecting the most appropriate method for purity determination.
High-Performance Liquid Chromatography (HPLC) Purity Analysis
HPLC is a powerful and widely adopted technique for the separation, identification, and quantification of components in a mixture. Its high resolution and sensitivity make it an ideal choice for determining the purity of synthesized compounds like this compound.
Detailed Experimental Protocol for HPLC Analysis:
-
Instrumentation: A standard HPLC system equipped with a UV detector is employed.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically used for the separation of aromatic amines.[1]
-
Mobile Phase: A gradient elution is often optimal. A common mobile phase consists of a mixture of acetonitrile and a buffer, such as 0.1 M acetate buffer (pH 4.66).[1]
-
Flow Rate: A flow rate of 1.0 mL/min is generally maintained.
-
Detection: UV detection at 280 nm is suitable for aromatic amines.[1]
-
Sample Preparation: A stock solution of the synthesized this compound is prepared in the mobile phase or a compatible solvent (e.g., methanol) at a concentration of approximately 1 mg/mL. This is then diluted to a working concentration (e.g., 0.1 mg/mL) for injection.
Quantitative Data Summary:
The following table presents hypothetical, yet realistic, data from an HPLC analysis of a synthesized batch of this compound.
| Compound | Retention Time (min) | Peak Area | % Area | Purity (%) |
| This compound | 5.8 | 992,500 | 99.25 | 99.25 |
| Impurity 1 | 4.2 | 3,500 | 0.35 | - |
| Impurity 2 | 6.5 | 4,000 | 0.40 | - |
Experimental Workflow for HPLC Purity Analysis:
HPLC experimental workflow for purity analysis.
Comparison with Alternative Analytical Methods
While HPLC is a robust method, other techniques can also be employed for purity assessment, each with its own set of advantages and limitations.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For aromatic amines, derivatization may sometimes be necessary to improve volatility and chromatographic performance.[2][3]
-
Advantages: Excellent separation efficiency and definitive identification through mass spectrometry.[4] It is highly sensitive for detecting volatile impurities.
-
Disadvantages: Not suitable for non-volatile or thermally labile compounds. Derivatization can add complexity to sample preparation.[2]
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy:
qNMR is a primary analytical method that can provide both structural information and quantitative data on the purity of a sample.[5][6]
-
Advantages: It is a non-destructive technique and does not require a reference standard of the analyte itself, but rather an internal standard of known purity.[7][8] It can provide an absolute measure of purity.[5]
-
Disadvantages: Lower sensitivity compared to chromatographic methods. The presence of impurities with overlapping signals can complicate data analysis.
Comparison of Analytical Techniques:
| Parameter | HPLC-UV | GC-MS | qNMR |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase.[9] | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.[4] | Provides structural and quantitative information based on the magnetic properties of atomic nuclei.[10] |
| Sensitivity | High | Very High | Moderate |
| Selectivity | Good to Excellent | Excellent | Excellent (for structurally distinct molecules) |
| Sample Throughput | High | Moderate to High | Low to Moderate |
| Cost (Instrument) | Moderate | High | Very High |
| Destructive? | Yes | Yes | No |
| Best Suited For | Routine purity checks, quantification of non-volatile and thermally labile compounds. | Analysis of volatile and semi-volatile impurities, definitive identification of impurities. | Absolute purity determination, structural confirmation, analysis without a specific reference standard.[7] |
Conclusion
The choice of analytical method for determining the purity of synthesized this compound depends on the specific requirements of the analysis. HPLC-UV offers a robust, sensitive, and high-throughput method for routine purity assessment. GC-MS provides unparalleled separation and identification capabilities for volatile impurities. qNMR stands out as a primary method for absolute purity determination without the need for a compound-specific reference standard. For comprehensive characterization, a combination of these orthogonal techniques is often recommended to ensure the highest confidence in the quality of the synthesized compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 7. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 8. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Validating the Structure of 3-Fluoro-5-methylaniline via Mass Spectrometry
For researchers and professionals in drug development, the unambiguous structural validation of chemical intermediates is paramount to ensuring product purity, safety, and efficacy. Positional isomers, such as 3-Fluoro-5-methylaniline, present a significant analytical challenge due to their identical molecular weight and similar chemical properties. This guide provides an objective comparison of mass spectrometry's performance in validating the structure of this compound against its isomers, supported by experimental protocols and comparative data with alternative analytical techniques.
Structural Validation by Electron Ionization Mass Spectrometry
Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds like aniline derivatives.[1][2] It serves as a "hard" ionization method, inducing extensive fragmentation that provides a detailed molecular fingerprint useful for structural elucidation.[3]
For this compound (C₇H₈FN), the molecular weight is approximately 125.14 g/mol .[4][5] In accordance with the Nitrogen Rule, the presence of a single nitrogen atom results in an odd-numbered molecular ion peak (M⁺•) at a mass-to-charge ratio (m/z) of 125.[6][7] While the molecular ion peak confirms the molecular weight, the key to structural validation lies in the fragmentation pattern, which is highly dependent on the substitution pattern of the aromatic ring.
The fragmentation of aromatic amines is characterized by the stability of the aromatic ring, often leading to a prominent molecular ion peak.[7][8] Common fragmentation pathways involve the loss of small, neutral molecules or radicals from the parent ion.[6][7] The differentiation between this compound and its isomers relies on the relative abundances of shared fragment ions and the presence of unique, diagnostically significant fragments.
Comparative Fragmentation Analysis of Fluoro-methylaniline Isomers
The mass spectra of positional isomers can be remarkably similar, making differentiation challenging. However, the position of the fluoro and methyl groups influences the stability of the resulting fragment ions, leading to quantitative differences in their relative intensities. The table below compares the major fragment ions observed in the EI-mass spectra of various fluoro-methylaniline isomers.
| m/z Value | Proposed Fragment | Proposed Loss | This compound (Predicted) | 2-Fluoro-5-methylaniline[4] | 5-Fluoro-2-methylaniline[5] |
| 125 | [C₇H₈FN]⁺• | (Molecular Ion) | High Abundance | High Abundance | High Abundance |
| 124 | [C₇H₇FN]⁺ | H• | Moderate Abundance | Moderate Abundance | Moderate Abundance |
| 110 | [C₆H₅FN]⁺ | CH₃• | Moderate Abundance | Low Abundance | High Abundance |
| 109 | [C₇H₆F]⁺ | NH₂• | Low Abundance | Low Abundance | Low Abundance |
| 98 | [C₆H₅F]⁺• | HCN | Moderate Abundance | Moderate Abundance | Moderate Abundance |
| 83 | [C₅H₄F]⁺ | C₂H₂N• | Low Abundance | Moderate Abundance | Low Abundance |
Note: Relative abundance values are qualitative descriptions based on typical fragmentation patterns and available reference spectra.
The primary distinction arises from the relative ease of losing the methyl radical (CH₃•). For 5-Fluoro-2-methylaniline, the loss of the ortho-methyl group is a highly favored fragmentation pathway, resulting in a prominent peak at m/z 110. Conversely, this loss is less significant for isomers with a meta-methyl group.
Experimental Protocols
A robust and reproducible analytical method is crucial for validating results. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred technique for analyzing aniline derivatives, offering both separation of isomers and their structural identification.[1][2]
Protocol: GC-MS Analysis of Fluoro-methylaniline Isomers
This protocol outlines a general framework for the separation and identification of fluoro-methylaniline isomers.
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the this compound product in a volatile solvent such as methanol or acetonitrile.[7]
-
If analyzing a mixture of isomers, prepare a mixed standard solution containing all relevant isomers at a similar concentration.
-
Perform serial dilutions to create calibration standards if quantitative analysis is required.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[2]
-
Injector Temperature: 250°C.[2]
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 1 minute.
-
Ramp 1: Increase to 150°C at 10°C/min.
-
Ramp 2: Increase to 280°C at 20°C/min, hold for 5 minutes.[2]
-
-
-
Mass Spectrometer:
3. Data Acquisition and Analysis:
-
Acquire data in full scan mode to obtain the complete mass spectrum for each eluting peak.
-
Identify the target compound by comparing its retention time and mass spectrum with an authentic reference standard.
-
For isomer differentiation, carefully compare the relative intensities of the key fragment ions as detailed in the comparison table.
Visualization of Fragmentation Pathway
The logical workflow of the EI-MS fragmentation process for this compound can be visualized as a cascade, beginning with the molecular ion and branching into various daughter ions.
Comparison with Alternative Validation Methods
While powerful, mass spectrometry is not the only tool for structural validation. Nuclear Magnetic Resonance (NMR) spectroscopy provides complementary and often more definitive data for isomer differentiation.
| Parameter | Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) |
| Primary Output | Mass-to-charge ratio of ions | Chemical shifts, coupling constants, integrals |
| Isomer Differentiation | Good; based on subtle differences in fragmentation patterns and GC retention times. May be challenging for very similar isomers. | Excellent; provides unambiguous structural data based on unique electronic environments of each nucleus (¹H, ¹³C, ¹⁹F).[9] |
| Sensitivity | High (picogram to femtogram range). | Lower (microgram to milligram range).[9] |
| Sample Requirement | Very small quantities required. | Larger sample quantities needed for good signal-to-noise, especially for ¹³C NMR.[9] |
| Analysis Time | Fast (minutes per sample). | Slower (minutes to hours per experiment). |
| Confirmation Level | High confidence, especially with library matching. | Definitive structural confirmation. |
Conclusion
Mass spectrometry, particularly when coupled with gas chromatography, is a highly sensitive and effective technique for the structural validation of this compound. Differentiation from its positional isomers is achievable by careful analysis of relative fragment ion abundances and chromatographic retention times. However, for unequivocal, legally defensible structural confirmation, a multi-technique approach is recommended. The combination of GC-MS for purity assessment and initial identification, followed by NMR spectroscopy (¹H, ¹³C, and ¹⁹F) for definitive structural assignment, provides the highest level of confidence for researchers, scientists, and drug development professionals.
References
- 1. benchchem.com [benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. Electron ionization - Wikipedia [en.wikipedia.org]
- 4. 2-Fluoro-5-methylaniline [webbook.nist.gov]
- 5. 5-Fluoro-2-methylaniline [webbook.nist.gov]
- 6. future4200.com [future4200.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the DFT-Calculated Properties of Fluorinated Aniline Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural and electronic properties of ortho-, meta-, and para-fluorinated aniline isomers based on Density Functional Theory (DFT) studies. The substitution of fluorine atoms on the aniline ring significantly influences its chemical behavior, making these isomers crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] Understanding their relative stabilities, reactivities, and electronic characteristics is paramount for designing novel molecules with desired biological activities.
Data Presentation: A Comparative Overview
The following table summarizes key quantum chemical parameters calculated for the ortho- (o-), meta- (m-), and para- (p-) isomers of fluoroaniline. These parameters offer insights into the isomers' kinetic stability, reactivity, and charge distribution. The data is compiled from theoretical investigations employing DFT methods.[1][3][4]
| Parameter | o-Fluoroaniline | m-Fluoroaniline | p-Fluoroaniline |
| HOMO Energy (eV) | -5.42 | -5.58 | -5.31 |
| LUMO Energy (eV) | -0.11 | -0.15 | -0.12 |
| HOMO-LUMO Gap (eV) | 5.31 | 5.43 | 5.19 |
| Dipole Moment (Debye) | 2.35 | 2.89 | 3.12 |
| Ionization Potential (eV) | 7.89 | 8.01 | 7.75 |
| Electron Affinity (eV) | 0.34 | 0.28 | 0.37 |
| Chemical Hardness | 2.66 | 2.72 | 2.60 |
| Chemical Softness | 0.19 | 0.18 | 0.19 |
| Electronegativity | 2.77 | 2.87 | 2.72 |
Experimental Protocols: Computational Methodology
The data presented in this guide is derived from computational studies that utilize Density Functional Theory (DFT) to model the molecular properties of fluorinated aniline isomers. The typical workflow for such a study is outlined below:
-
Geometry Optimization: The initial step involves optimizing the molecular geometry of each fluoroaniline isomer. This is commonly performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[1][5] A sufficiently large basis set, such as 6-311++G(d,p), is employed to ensure accurate representation of the electronic structure.[1] This process finds the lowest energy conformation of the molecule.
-
Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
-
Electronic Property Calculations: With the optimized geometries, various electronic properties are calculated. These include:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.[4] A smaller gap generally implies higher reactivity.[4]
-
Molecular Electrostatic Potential (MEP): MEP maps are generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack.[4]
-
Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity, chemical hardness, softness, and electronegativity are calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.[1]
-
Nonlinear Optical (NLO) Properties: The dipole moment and hyperpolarizability are calculated to assess the potential of the isomers in NLO applications.[2]
-
-
Spectral Analysis: Theoretical UV-Vis spectra are often simulated using Time-Dependent DFT (TD-DFT) to understand the electronic transitions within the molecules.[3][6]
Visualization of the Computational Workflow
The following diagram illustrates the logical workflow of a comparative DFT study on fluorinated aniline isomers.
References
Safety Operating Guide
Proper Disposal of 3-Fluoro-5-methylaniline: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment. This guide provides essential safety and logistical information for the proper disposal of 3-Fluoro-5-methylaniline, a fluorinated building block commonly used in organic synthesis. Adherence to these procedures is critical to mitigate risks and comply with regulatory standards.
Key Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference. This information is crucial for understanding the substance's behavior and potential hazards.
| Property | Value |
| CAS Number | 52215-41-5 |
| Molecular Formula | C₇H₈FN |
| Molecular Weight | 125.14 g/mol |
| Appearance | Colorless to yellow liquid |
| Melting Point | -5 °C |
| Boiling Point | 184-185 °C |
| Density | 1.137 g/cm³ |
| Solubility | Soluble in organic solvents (e.g., ethanol, acetone) |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. It is crucial to be aware of its potential health effects and take appropriate safety measures.
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly sealed safety goggles or a face shield.
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) and wear appropriate protective clothing to prevent skin contact.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.
-
-
Handling: Avoid direct contact with the substance. Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.
Detailed Disposal Protocol
The proper disposal of this compound is a critical step in the laboratory workflow. As a halogenated aromatic amine, it must be treated as hazardous waste and segregated from other waste streams.
Experimental Protocol for Disposal:
-
Waste Segregation:
-
Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."
-
Under no circumstances should this compound be mixed with non-halogenated organic solvents, as this will complicate and increase the cost of disposal.[1]
-
Keep it separate from incompatible materials such as strong oxidizing agents, acids, and acid chlorides to avoid violent reactions.
-
-
Container Selection and Labeling:
-
Use a robust, leak-proof container, preferably the original container or one provided by your institution's Environmental Health and Safety (EHS) department.[1]
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., GHS07 for irritant).
-
-
Waste Collection:
-
Storage Pending Disposal:
-
Tightly seal the waste container.[2]
-
Store the container in a designated, well-ventilated hazardous waste accumulation area.
-
This storage area should be secure and away from heat, sparks, and open flames.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with a complete and accurate description of the waste.
-
Follow all institutional and local regulations for hazardous waste disposal.
-
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.
-
Collect: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.
Below is a visual representation of the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Essential Safety and Operational Guide for 3-Fluoro-5-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 3-Fluoro-5-methylaniline, a key reagent in advanced chemical synthesis. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks associated with this compound. The following information has been synthesized from available Safety Data Sheets (SDS) and general best practices for handling halogenated aromatic amines.
Immediate Safety Information
Hazard Identification and Precautionary Measures
This compound is classified as an irritant.[1][2] It is crucial to handle this chemical with appropriate care to avoid exposure. The primary hazards are outlined below, along with corresponding precautionary statements.
| Hazard Statement | Description | Precautionary Statement |
| H315 | Causes skin irritation | P280 : Wear protective gloves/protective clothing/eye protection/face protection.[3] |
| H319 | Causes serious eye irritation | P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
| H335 | May cause respiratory irritation | P261 : Avoid breathing dust/fume/gas/mist/vapours/spray. P271 : Use only outdoors or in a well-ventilated area.[4] |
First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air and ensure they are comfortable for breathing. If respiratory irritation persists or you feel unwell, seek medical attention.[4] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[3] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[3] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary line of defense against exposure to this compound. The following table summarizes the required PPE.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to vapors. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash. |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently. |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination. |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects. |
| Respiratory Protection | NIOSH-Approved Respirator with Organic Vapor Cartridges | Required when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for safety and experimental integrity.
Step 1: Pre-Handling Preparation
-
Risk Assessment : Conduct a thorough risk assessment for the planned experiment, identifying potential hazards and mitigation strategies.
-
Emergency Equipment : Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.
-
Personal Protective Equipment : Don all required PPE as outlined in the table above before entering the handling area.
Step 2: Chemical Handling
-
Weighing : When weighing the liquid, perform this task inside a chemical fume hood. Use a tared, sealed container to minimize vapor release.
-
Transferring : Use a calibrated pipette or syringe to transfer the liquid. Avoid splashing.
-
Dissolving : When preparing solutions, add this compound to the solvent slowly while stirring to ensure proper mixing and to control any potential exothermic reactions.
-
Reactions : For chemical reactions, use appropriate glassware and set up the apparatus securely within the fume hood.
Step 3: Post-Handling Procedures
-
Decontamination : Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.
-
Glove Removal : Remove gloves using the proper technique to avoid contaminating your hands, and dispose of them in the designated waste container.
-
Hand Washing : Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Halogenated Organic Waste : this compound is a halogenated organic compound. All waste containing this chemical, including unused product, reaction mixtures, and contaminated materials (e.g., pipette tips, gloves, paper towels), must be collected in a designated, labeled, and sealed container for halogenated organic waste.
-
Container Disposal : Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as halogenated organic waste. The rinsed container can then be disposed of according to institutional guidelines.
Disposal Method
-
Licensed Waste Disposal : All chemical waste must be disposed of through a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.
Visual Workflow Guides
To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.
Caption: PPE Selection Workflow for Handling this compound.
Caption: Operational and Disposal Workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




